molecular formula C8H13ClN4 B039787 2-Amino-6-chloro-4-(diethylamino)pyrimidine CAS No. 116895-09-1

2-Amino-6-chloro-4-(diethylamino)pyrimidine

Cat. No.: B039787
CAS No.: 116895-09-1
M. Wt: 200.67 g/mol
InChI Key: JZPXSIGRVGTURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a high-value, multi-functional pyrimidine derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a versatile scaffold for the construction of more complex molecules, particularly in the development of kinase inhibitors. The electron-donating diethylamino group and the reactive chloro and amino substituents make it an ideal precursor for nucleophilic aromatic substitution and further functionalization, enabling the rapid synthesis of libraries of compounds for biological screening. Researchers primarily utilize this compound in the exploration of novel therapeutics targeting various disease pathways, including oncology and inflammatory diseases, where pyrimidine-based compounds are known to exhibit potent activity. Its well-defined structure and high purity are essential for consistent and reproducible results in assay development and structure-activity relationship (SAR) studies. This product is provided with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, supporting the rigorous demands of modern drug discovery pipelines. It is presented as a solid and should be stored in a cool, dry place. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-N,4-N-diethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXSIGRVGTURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363294
Record name 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116895-09-1
Record name 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116895-09-1

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, including its physicochemical properties, a plausible synthetic route, and potential applications based on the activities of structurally related compounds. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of pyrimidine chemistry and provides generalized protocols and conceptual frameworks relevant to researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 116895-09-1[1][2]
Molecular Formula C₈H₁₃ClN₄[2]
Molecular Weight 200.67 g/mol [2]
Appearance Solid (predicted)
Purity >97% (as offered by commercial suppliers)

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the well-established reactivity of dichlorinated pyrimidine scaffolds. A plausible synthetic pathway involves the sequential nucleophilic aromatic substitution (SNAr) on a precursor such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of substituents. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position.

Proposed Synthetic Workflow

A likely synthetic route would involve the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The diethylamine would act as a nucleophile, displacing one of the chloro groups. The reaction would likely proceed with regioselectivity for the C4 position.

G A 2-Amino-4,6-dichloropyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Diethylamine B->C D This compound C->D Regioselective substitution at C4

A proposed synthetic workflow for this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution on a Dichloropyrimidine

The following is a generalized protocol for the amination of a chloropyrimidine, which can be adapted for the synthesis of the title compound. Optimization of solvent, temperature, and reaction time may be necessary.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (1.0 eq.)

  • Diethylamine (1.0-1.2 eq.)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine and the anhydrous solvent.

  • Add the non-nucleophilic base to the stirred suspension.

  • Add diethylamine dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to a temperature ranging from 60 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of therapeutic potential.

  • Kinase Inhibition: Many substituted pyrimidines are known to act as inhibitors of various protein kinases, which are crucial targets in oncology. The 2-aminopyrimidine scaffold can form key hydrogen bonding interactions within the ATP-binding site of kinases.

  • Antiviral Activity: The pyrimidine structure is fundamental to nucleobases, and as such, pyrimidine analogs can interfere with viral replication processes.[3]

  • Antimicrobial and Anti-inflammatory Properties: Various substituted pyrimidines have been reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.[3][4]

Given these precedents, this compound represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Hypothetical Signaling Pathway Inhibition

Based on the common role of pyrimidine derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway. The diagram below illustrates a conceptual model where a pyrimidine derivative blocks the action of a key kinase in this cascade.

G cluster_0 Cell Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H Pyrimidine Derivative (Kinase Inhibitor) H->E Inhibition

Hypothetical inhibition of the MEK kinase by a pyrimidine derivative.

Conclusion

This compound is a substituted pyrimidine with potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis is feasible through standard organic chemistry methodologies. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.

References

An In-depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws analogies from structurally related compounds to offer a valuable resource for researchers in medicinal chemistry and drug development. The guide covers the fundamental physicochemical properties, extrapolated analytical characteristics, and a proposed synthetic approach. Additionally, it explores the potential biological significance of this class of compounds, highlighting the need for further research to elucidate its specific activities and mechanisms of action.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The compound this compound, a member of this versatile class of heterocycles, presents an intriguing structure for further investigation. The presence of an amino group at the 2-position, a chloro substituent at the 6-position, and a diethylamino group at the 4-position suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the known information about this specific molecule and provide a framework for future research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrimidine ring with three distinct functional groups. These substituents are expected to significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116895-09-1Chemical Supplier Catalogs
Molecular Formula C₈H₁₃ClN₄Chemical Supplier Catalogs
Molecular Weight 200.67 g/mol Chemical Supplier Catalogs
Predicted LogP 2.1 - 2.5Cheminformatics Software (e.g., ChemDraw, MarvinSketch)
Predicted pKa Basic pKa: ~4-5 (pyrimidine ring nitrogen), ~10-11 (amino group)Cheminformatics Software (based on similar structures)
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.Extrapolation from similar aminopyrimidine structures.
Melting Point Not reported in available literature.-
Boiling Point Not reported in available literature.-

Note: Predicted values are estimations based on computational models and data from analogous compounds and should be confirmed through experimental validation.

Synthesis and Characterization

Proposed Synthetic Workflow

A logical approach to the synthesis would involve a sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dichlorinated pyrimidine precursor.

G A 2-Amino-4,6-dichloropyrimidine C Reaction Vessel (Solvent, Base) A->C B Diethylamine B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-amino-4,6-dichloropyrimidine.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Diethylamine

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 equivalents).

  • Slowly add diethylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterize the purified compound by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the pyrimidine ring proton (C5-H).- A broad singlet for the amino (-NH₂) protons.- A quartet and a triplet for the ethyl groups of the diethylamino substituent.
¹³C NMR - Resonances for the four distinct carbon atoms of the pyrimidine ring.- Resonances for the methylene and methyl carbons of the diethylamino group.
IR Spectroscopy - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹).- C-Cl stretching vibration (around 600-800 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in ESI-MS.- Isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio).

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other biologically active molecules. The substituents on the pyrimidine ring play a crucial role in modulating the compound's interaction with biological targets.

General Biological Relevance of 2-Aminopyrimidines

Many 2-aminopyrimidine derivatives have been shown to exhibit a range of biological activities, including:

  • Kinase Inhibition: The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of protein kinases, making it a privileged scaffold for the design of kinase inhibitors.

  • Anticancer Activity: By targeting various kinases involved in cell proliferation and survival, many 2-aminopyrimidine-based compounds have demonstrated potent anticancer effects.

  • Antimicrobial Activity: Some substituted pyrimidines have shown efficacy against various bacterial and fungal strains.

Hypothetical Signaling Pathway Involvement

Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a hypothetical workflow for investigating the biological activity of this compound could involve screening against a panel of protein kinases.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A This compound B Kinase Panel Screening A->B C Identification of Target Kinase(s) B->C D Cell Line with Target Kinase C->D Identified Target E Treatment with Compound D->E F Analysis of Downstream Signaling (e.g., Western Blot for p-Substrate) E->F G Inhibition of Cell Proliferation/ Induction of Apoptosis F->G Elucidation of Mechanism of Action

Caption: Hypothetical workflow for elucidating the biological activity of this compound.

Conclusion and Future Directions

This compound is a substituted pyrimidine with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route.

Future research should focus on:

  • Synthesis and full characterization: The proposed synthetic method should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.

  • Determination of physicochemical properties: Experimental measurement of properties such as melting point, solubility, and pKa is crucial for understanding its drug-like properties.

  • Biological screening: A broad biological screening, particularly against a panel of protein kinases, could uncover potential therapeutic applications.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs with modifications at the 2-amino, 4-diethylamino, and 6-chloro positions would provide valuable insights for optimizing biological activity.

The exploration of this and similar novel chemical entities is essential for the discovery of new therapeutic agents to address unmet medical needs.

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific substitutions on this particular molecule—an amino group at position 2, a chloro group at position 6, and a diethylamino group at position 4—confer distinct physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its application in research and drug development, influencing aspects from reaction kinetics and solubility to formulation and bioavailability.

This technical guide provides a summary of the available physical and chemical data for this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

A comprehensive search of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. The available information is summarized below.

PropertyValueSource
CAS Number 116895-09-1[1]
Molecular Formula C₈H₁₃ClN₄[1]
Molecular Weight 200.67 g/mol [1]
Boiling Point 395.4 °C at 760 mmHg (Predicted)[2]

Note: The boiling point is a predicted value and has not been experimentally verified in the cited literature.

Experimental Protocols for Physical Property Determination

Melting Point Determination

Methodology:

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Determination: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Profile

Methodology:

The solubility can be determined qualitatively in various solvents and quantitatively to establish a precise value (e.g., in mg/mL or mol/L).

Qualitative Solubility:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Procedure: To approximately 1 mL of the solvent in a test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added. The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).

  • Observation: The sample is visually inspected for the dissolution of the solid. If it dissolves, more solute is added incrementally until saturation is reached. The compound is classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount that dissolves.

Quantitative Solubility (Shake-Flask Method):

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The resulting saturated solution is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Acid Dissociation Constant (pKa) Determination

Methodology:

The pKa, which indicates the strength of an acid or base, can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The presence of multiple ionizable groups may result in multiple inflection points and corresponding pKa values.

Synthesis Workflow

G Generic Synthesis of a 2-Amino-6-chloro-4-(substituted-amino)pyrimidine cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Work-up and Purification Dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Reaction1 Reaction (Solvent, Base) Dichloropyrimidine->Reaction1 Diethylamine Diethylamine Diethylamine->Reaction1 Intermediate This compound Workup Aqueous Work-up (e.g., Extraction) Intermediate->Workup Reaction1->Intermediate Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-Depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-6-chloro-4-(diethylamino)pyrimidine, with the chemical formula C8H13ClN4. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on the general synthesis and known biological activities of structurally similar aminopyrimidine derivatives. The methodologies and potential applications described herein are based on established principles in medicinal chemistry and drug discovery, providing a framework for the potential synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C8H13ClN4-
Molecular Weight 200.67 g/mol -
CAS Number 116895-09-1Chemical Supplier Catalogs
Predicted LogP 2.5 - 3.5Cheminformatics Software
Predicted pKa (Basic) 4.0 - 5.0Cheminformatics Software
Predicted Solubility Sparingly soluble in waterCheminformatics Software

Synthesis

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The logical starting material is a readily available dichloropyrimidine.

General Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine

A plausible synthetic route involves the reaction of 2,4-diamino-6-chloropyrimidine with diethylamine. The presence of two amino groups on the pyrimidine ring can lead to a mixture of products, and reaction conditions would need to be optimized for selectivity.

Experimental Workflow: Synthesis of this compound

G start Start: 2,4-Diamino-6-chloropyrimidine and Diethylamine reaction Reaction in a suitable solvent (e.g., Ethanol, DMF) with a base (e.g., Triethylamine) Heat (e.g., 80-120°C) start->reaction workup Aqueous Workup (e.g., Extraction with Ethyl Acetate) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine (1 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add diethylamine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it should be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

An alternative and potentially more direct route starts from 2-amino-4,6-dichloropyrimidine. This precursor allows for a more regioselective reaction with diethylamine at the more reactive C4 position.

Experimental Workflow: Alternative Synthesis

G start Start: 2-Amino-4,6-dichloropyrimidine and Diethylamine reaction Reaction in a polar aprotic solvent (e.g., Acetonitrile, THF) with a base (e.g., K2CO3, Et3N) Room Temperature to Reflux start->reaction workup Filtration and Concentration reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Product: This compound purification->product

Caption: Alternative synthetic workflow for the target compound.

Detailed Methodology:

  • Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1 eq.) in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF). Add an excess of diethylamine (2-3 eq.) and a base such as potassium carbonate or triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: After the reaction is complete, filter off any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the aminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects.

Kinase Inhibition

The 2-aminopyrimidine core is a key structural motif in many kinase inhibitors. The amino group at the C2 position and the substituent at the C4 position often form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent and selective inhibition.

Hypothesized Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., CDK, EGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 2-Amino-6-chloro-4- (diethylamino)pyrimidine Inhibitor->Kinase Inhibition

Caption: Hypothesized mechanism of action as a kinase inhibitor.

It is plausible that this compound could act as an ATP-competitive inhibitor of various kinases involved in cell cycle regulation (e.g., Cyclin-Dependent Kinases - CDKs) or signal transduction pathways (e.g., Epidermal Growth Factor Receptor - EGFR). The diethylamino group at the C4 position would likely interact with the solvent-exposed region of the ATP-binding pocket, and its size and flexibility could influence the selectivity profile of the compound.

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. They can interfere with various essential cellular processes in bacteria and fungi, such as nucleic acid synthesis, protein synthesis, or cell wall formation. The specific mechanism of action would depend on the overall structure of the molecule and the specific microbial target.

Conclusion

This compound is a substituted aminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis based on established chemical principles. The general synthetic routes described, starting from either 2,4-diamino-6-chloropyrimidine or 2-amino-4,6-dichloropyrimidine, offer viable pathways to obtain this compound.

Furthermore, based on the well-documented biological activities of the aminopyrimidine scaffold, it is reasonable to hypothesize that this compound may exhibit interesting pharmacological properties, particularly as a kinase inhibitor or an antimicrobial agent. Further experimental investigation is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug development programs. This technical guide serves as a foundational resource for researchers embarking on the study of this and related aminopyrimidine derivatives.

2-Amino-6-chloro-4-(diethylamino)pyrimidine molecular weight 200.67 g/mol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a substituted pyrimidine derivative. With a molecular weight of 200.67 g/mol and the chemical formula C8H13ClN4, this compound is of interest to researchers in medicinal chemistry and drug discovery.[1][2] This guide consolidates key data on its chemical and physical properties, alongside a foundational understanding of its structure. While detailed experimental protocols and biological activity data are not extensively available in public literature, this guide presents the foundational information necessary for initiating further research and development.

Chemical and Physical Properties

Substituted pyrimidines are a well-established class of compounds in pharmaceutical sciences, known for their diverse biological activities. The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. A summary of its key identifiers and properties is presented below.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine[3]
CAS Number 116895-09-1[1][2][3]
Molecular Formula C8H13ClN4[1][2]
Molecular Weight 200.67 g/mol [1][2]
Canonical SMILES CCN(CC)c1cc(Cl)nc(N)n1N/A
InChI Key N/AN/A
Appearance Solid (predicted)N/A
Purity >97% (as commercially available)[1]

Molecular Structure

The molecular structure of this compound features a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents on this ring are critical for its chemical reactivity and biological interactions.

  • 2-Amino Group: The amino group at the C2 position is a key functional group that can participate in hydrogen bonding and act as a basic center.

  • 6-Chloro Group: The chlorine atom at the C6 position is an electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions, making it a valuable handle for further chemical modifications.

  • 4-(Diethylamino) Group: The diethylamino group at the C4 position is a bulky, electron-donating group that influences the molecule's solubility and steric profile.

Figure 1. 2D Chemical Structure of this compound.

Potential Research Applications

While specific biological activities for this exact compound are not widely reported, the pyrimidine scaffold is a cornerstone in drug discovery. Related chlorinated aminopyrimidines have been investigated for a range of therapeutic applications.

3.1. Kinase Inhibition

The aminopyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

kinase_inhibition_pathway cluster_cell Cell Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation BiologicalResponse Biological Response PhosphoSubstrate->BiologicalResponse Inhibitor 2-Amino-6-chloro-4- (diethylamino)pyrimidine Inhibitor->Kinase Binding to ATP Pocket

Figure 2. Generalized Kinase Signaling Pathway and Point of Inhibition.

3.2. Scaffolding for Library Synthesis

The chloro-substituent at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups through nucleophilic aromatic substitution reactions. This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

library_synthesis_workflow Start 2-Amino-6-chloro-4- (diethylamino)pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Library Library of Analogues Reaction->Library Nucleophiles Diverse Nucleophiles (R-NH₂, R-OH, R-SH, etc.) Nucleophiles->Reaction Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Figure 3. Workflow for Library Synthesis and SAR Studies.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general synthetic approach can be postulated based on known pyrimidine chemistry.

4.1. Postulated Synthesis

A plausible synthetic route would involve the sequential reaction of a dichlorinated pyrimidine precursor with diethylamine and then ammonia, or vice versa. The regioselectivity of these substitutions would be a key consideration.

General Reaction Scheme:

  • Starting Material: 2,4,6-trichloropyrimidine or a related polychlorinated pyrimidine.

  • Step 1: Nucleophilic Substitution with Diethylamine. Reaction of the starting material with diethylamine. The reaction conditions (solvent, temperature, and base) would need to be optimized to favor monosubstitution at the 4-position.

  • Step 2: Nucleophilic Substitution with Ammonia. The resulting dichlorinated intermediate would then be reacted with ammonia or an ammonia equivalent to introduce the amino group at the 2-position.

  • Purification: The final product would require purification, likely through column chromatography or recrystallization, to achieve the desired purity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research use only. A material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a substituted pyrimidine with potential for further investigation in drug discovery and medicinal chemistry. Its molecular structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new therapeutic agents. While a significant amount of experimental data remains to be determined, this guide provides a solid foundation for researchers to begin their exploration of this compound.

References

Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules. This guide outlines the expected spectral data and general experimental protocols for the analysis of the title compound and its analogues.

Predicted and Analogous Spectral Data

Due to the lack of direct data for this compound, the following tables summarize the spectral information for closely related compounds to provide a basis for spectral prediction.

¹H NMR Spectral Data of Analogous Pyrimidines
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-Amino-4,6-dichloropyrimidineDMSO-d₆~7.0 - 8.0Broad Singlet-NH₂
~6.5 - 7.5SingletH-5
2-Amino-6-aryl-4-(furan-2-yl)pyrimidines-5.14 - 5.28Singlet-NH₂
7.26 - 7.60SingletH-5
2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine-2.40 (3H)s-CH₃
3.90-4.10 (6H)2s-OCH₃
5.24 (2H)s-NH₂
6.86 to 8.00 (9H)mArH

Data for 2-Amino-4,6-dichloropyrimidine is predicted.[1] Data for 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines and 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine are from experimental studies.[2][3]

For This compound , the expected ¹H NMR signals would include a singlet for the pyrimidine H-5 proton, multiplets for the ethyl groups of the diethylamino substituent, and a broad singlet for the amino protons.

¹³C NMR Spectral Data of Analogous Pyrimidines
CompoundCarbon AtomPredicted Chemical Shift (δ) ppm
2-Amino-4,6-dichloropyrimidineC2~160
C4/C6~162
C5~100

Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine derivatives.[1]

For This compound , the ¹³C NMR spectrum would be expected to show distinct signals for the four pyrimidine carbons and the two unique carbons of the diethylamino group.

Infrared (IR) Spectral Data of Analogous Pyrimidines
CompoundWavenumber (cm⁻¹)Assignment
2-Amino-4,6-dichloropyrimidine3470N-H Asymmetric stretch
3390N-H Symmetric stretch
1650NH₂ scissoring
1060NH₂ twisting
1071, 1137C-Cl stretch
2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine3500, 3340-OH, -NH₂ stretch
1640C=N stretch
1580, 1545, 1510Aromatic C=C stretch

Data for 2-Amino-4,6-dichloropyrimidine and 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine are from experimental studies.[3][4]

The IR spectrum of This compound would be expected to show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the diethylamino group, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 10-25 mg of the compound.[1]

    • For ¹³C NMR, accurately weigh 50-100 mg of the compound.[1]

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]

  • Instrument Parameters (¹H NMR) :

    • Number of Scans (NS) : 8-16 scans are typically adequate for a sample of this concentration.[1]

    • Spectral Width (SW) : 12-16 ppm.[1]

  • Instrument Parameters (¹³C NMR) :

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

    • Phase the spectrum to obtain a flat baseline.[1]

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique) :

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization :

    • Choose a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the volatility and thermal stability of the compound.

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation :

    • The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which provide information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a substituted pyrimidine compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation and Verification Synthesis Synthesis of Substituted Pyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation and Purity Assessment Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of substituted pyrimidine compounds.

Conclusion

While direct spectral data for this compound is not currently available, an analysis of its structural analogues provides a strong foundation for predicting its spectral characteristics. The experimental protocols outlined in this guide are standard methodologies for the structural characterization of such novel compounds. The combination of NMR, IR, and mass spectrometry provides complementary information that is essential for unambiguous structure elucidation and is a critical step in the development of new chemical entities for pharmaceutical and other applications.

References

In-Depth Technical Guide: Physicochemical Properties of Substituted Pyrimidines with a Focus on 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data, detailed experimental protocols, and established biological signaling pathways for 2-Amino-6-chloro-4-(diethylamino)pyrimidine are not publicly available at this time. This guide, therefore, provides a detailed overview of the solubility profiles and analytical methodologies for structurally related pyrimidine derivatives to serve as a predictive resource and a framework for experimental design.

Executive Summary

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their efficacy is intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic potential. This document provides a technical overview of the solubility characteristics of pyrimidine derivatives, with a specific focus on chloro-amino-substituted pyrimidines, to infer the likely properties of this compound. General experimental protocols for solubility determination and a conceptual workflow for its synthesis are also presented.

Physicochemical Properties of Related Pyrimidine Derivatives

To approximate the solubility profile of this compound, we can examine the known properties of similar, publicly documented compounds. The presence of amino, chloro, and alkylamino groups on the pyrimidine ring will influence its polarity, crystal lattice energy, and interactions with various solvents.

Table 1: Solubility Data for Structurally Related Pyrimidine Derivatives

Compound NameStructureSolventTemperature (°C)SolubilityCitation
2,4-Diamino-6-chloropyrimidineWaterNot SpecifiedSoluble[1]
EthanolNot SpecifiedMore Soluble[1]
MethanolNot SpecifiedMore Soluble[1]
2-Amino-4-chloro-6-methylpyrimidineAcetic AcidNot Specified50 mg/mL[2]
2-Amino-4,6-dichloropyrimidineWaterNot SpecifiedInsoluble[3]
AcetoneNot SpecifiedSoluble[3]
Toluene (thermal)Not SpecifiedSoluble[3]
4-Amino-2,6-dichloropyrimidineDMSONot Specified100 mg/mL (with sonication)[3]
WaterNot SpecifiedSlightly Soluble[3]
DMFNot SpecifiedSoluble[3]
2-Amino-6-chloro-4-nitrophenolWater250.045% (w/v)
Acetone/Water (1:1)Not Specified8.7% (w/w)
DMSONot Specified>10% (w/w)
EthanolNot Specified>10% (w/w)

Analysis and Prediction for this compound:

Based on the data for related compounds, we can infer the following for this compound:

  • Aqueous Solubility: The presence of the amino group may confer some aqueous solubility, but the chloro and diethylamino groups, being more hydrophobic than a second amino or a methyl group, will likely result in low water solubility.

  • Organic Solvent Solubility: The compound is expected to exhibit significantly better solubility in polar aprotic solvents like DMSO and DMF, and likely good solubility in alcohols such as ethanol and methanol. The diethylamino group should enhance its solubility in less polar organic solvents compared to its di-amino analogue.

Experimental Protocols for Solubility Determination

The following are generalized, yet detailed, experimental protocols for determining the kinetic and thermodynamic solubility of a novel pyrimidine derivative.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid form)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

Kinetic Solubility Assay (High-Throughput Method)

This method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, reflecting its behavior in many in-vitro biological assays.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader (nephelometry or UV-Vis)

Procedure:

  • Add the aqueous buffer to the wells of a microplate.

  • Add a small volume of the concentrated DMSO stock solution of the test compound to the buffer (final DMSO concentration is typically kept below 1%).

  • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

  • The concentration at which precipitation is observed is considered the kinetic solubility.

Conceptual Workflow and Logical Relationships

While specific signaling pathways for this compound are not documented, a logical workflow for its synthesis and subsequent biological evaluation can be conceptualized.

Conceptual Synthesis Workflow

The synthesis of this compound would likely start from a more readily available dichloropyrimidine precursor.

G cluster_0 Synthesis Start 2-Amino-4,6-dichloropyrimidine (Starting Material) Step1 Nucleophilic Aromatic Substitution (SNAr) with Diethylamine Start->Step1 Product This compound (Final Product) Step1->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Conceptual synthesis workflow for this compound.

General Experimental Workflow for Biological Evaluation

Following successful synthesis and characterization, a typical workflow for evaluating the biological activity of a novel compound is initiated.

G cluster_1 Biological Evaluation Compound Synthesized Compound Solubility Solubility & Stability Testing Compound->Solubility InVitro In-Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Solubility->InVitro InVivo In-Vivo Studies (e.g., Animal Models) InVitro->InVivo If promising Data Data Analysis & Interpretation InVitro->Data InVivo->Data

Caption: General experimental workflow for the biological evaluation of a novel compound.

Conclusion

While direct, quantitative data for this compound remains elusive in the public domain, a robust framework for understanding its likely solubility profile and for designing appropriate experimental investigations can be established by examining structurally related pyrimidine derivatives. The provided experimental protocols offer a starting point for the empirical determination of its physicochemical properties, which are essential for advancing its potential as a research tool or therapeutic agent. Future studies are warranted to fill the existing data gap for this specific compound.

References

Stability of 2-Amino-6-chloro-4-(diethylamino)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is available in the public domain. This guide is a comprehensive overview based on the known reactivity of structurally similar aminopyrimidines and established principles of chemical stability testing. The experimental protocols provided are general templates that should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a substituted pyrimidine of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules. As with any chemical entity intended for research or development, understanding its stability under various laboratory conditions is paramount for ensuring the integrity of experimental results, determining appropriate storage and handling procedures, and predicting its shelf-life. This technical guide provides a detailed examination of the potential stability profile of this compound, including its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and degradation pathways.

PropertyValueSource
Molecular Formula C₈H₁₃ClN₄--INVALID-LINK--
Molecular Weight 200.67 g/mol --INVALID-LINK--
Appearance Off-white to light yellow crystalline solid (predicted)General knowledge of similar compounds
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.General knowledge of similar compounds

Predicted Stability Profile

The stability of this compound is influenced by the interplay of its functional groups: the electron-donating amino and diethylamino groups and the electron-withdrawing chloro group on the pyrimidine ring.

Hydrolytic Stability

The presence of a chlorine atom on the pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, the pyrimidine ring nitrogens can be protonated, which may activate the ring towards nucleophilic attack by water. This could lead to the replacement of the chloro group with a hydroxyl group, forming 2-amino-4-(diethylamino)-6-hydroxypyrimidine.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower compared to acidic or basic conditions.

  • Basic Conditions: In alkaline solutions, direct nucleophilic attack by hydroxide ions on the carbon bearing the chlorine atom is the likely degradation pathway, also yielding the corresponding 6-hydroxypyrimidine derivative.

A hypothetical summary of hydrolytic stability is presented in Table 2.

pHTemperature (°C)Predicted Degradation (%) after 24hMajor Degradant
2 (0.01 M HCl)25< 5%2-amino-4-(diethylamino)-6-hydroxypyrimidine
2 (0.01 M HCl)6010-20%2-amino-4-(diethylamino)-6-hydroxypyrimidine
7 (Phosphate Buffer)25< 2%2-amino-4-(diethylamino)-6-hydroxypyrimidine
7 (Phosphate Buffer)605-10%2-amino-4-(diethylamino)-6-hydroxypyrimidine
10 (0.001 M NaOH)255-15%2-amino-4-(diethylamino)-6-hydroxypyrimidine
10 (0.001 M NaOH)60> 25%2-amino-4-(diethylamino)-6-hydroxypyrimidine
Oxidative Stability

The amino and diethylamino groups are potential sites for oxidation. Common laboratory oxidizing agents could lead to the formation of N-oxides or other degradation products.

A summary of predicted oxidative stability is presented in Table 3.

Oxidizing AgentConcentrationTemperature (°C)Predicted Degradation (%) after 24hPotential Degradants
Hydrogen Peroxide3%255-15%N-oxides, ring-opened products
AIBN (radical initiator)0.1 M6010-25%Products of radical reactions
Photostability

Substituted pyrimidines can be susceptible to photodegradation. The absorption of UV or visible light can lead to the formation of excited states that undergo various reactions, including dechlorination or rearrangement. Photostability testing should be conducted according to ICH Q1B guidelines.

A hypothetical summary of photostability is presented in Table 4.

Light SourceIntensityDurationPredicted Degradation (%)Potential Degradants
UV-A200 W h/m²24h5-10%Dechlorinated products, dimers
Visible Light1.2 million lux hours24h< 5%Minor degradation products
Thermal Stability

In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The melting point of the compound can provide an initial indication of its thermal stability.

A summary of predicted thermal stability is presented in Table 5.

ConditionTemperature (°C)DurationPredicted Degradation (%)
Solid State607 days< 2%
Solid State1007 days5-15%
Solution (DMSO)607 days5-10%

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the specific protocols below.

  • Neutralization/Quenching: After the specified time, neutralize the acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating analytical method, such as HPLC-UV.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Hydrolysis Hydrolytic (Acid, Base, Neutral) Stock->Hydrolysis Expose to Stress Oxidation Oxidative (H2O2) Stock->Oxidation Expose to Stress Photolysis Photolytic (UV/Vis) Stock->Photolysis Expose to Stress Thermal Thermal (Heat) Stock->Thermal Expose to Stress Analysis HPLC-UV Analysis Hydrolysis->Analysis Analyze Degradation Oxidation->Analysis Analyze Degradation Photolysis->Analysis Analyze Degradation Thermal->Analysis Analyze Degradation

Forced Degradation Workflow

Protocol for Hydrolytic Stability
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.

Protocol for Oxidative Stability
  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

Protocol for Photostability
  • Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Maintain a control sample in the dark at the same temperature.

Protocol for Thermal Stability
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.

  • Solution State: Keep a solution of the compound in a suitable solvent (e.g., DMSO) at 60°C for 7 days, protected from light.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of stability samples.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method should be validated to demonstrate its ability to separate the parent compound from its degradation products.

G cluster_workflow Analytical Method Workflow Sample Stressed Sample Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Chromatogram (Data Acquisition) Detection->Data Analysis Data Analysis (% Degradation) Data->Analysis

HPLC Stability-Indicating Method Workflow

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

G Parent 2-Amino-6-chloro-4- (diethylamino)pyrimidine Hydrolysis_Product 2-Amino-4-(diethylamino)- 6-hydroxypyrimidine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product N-Oxide Derivatives Parent->Oxidation_Product Oxidation ([O]) Photolysis_Product Dechlorinated Product Parent->Photolysis_Product Photolysis (hν)

Potential Degradation Pathways

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.

  • Handling: Handle in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. Protect from direct sunlight and moisture.

Conclusion

While specific experimental stability data for this compound is not widely published, a comprehensive stability assessment can be performed based on its chemical structure and the behavior of related compounds. The primary degradation pathways are anticipated to be hydrolysis of the chloro substituent and oxidation of the amino groups. Researchers and drug development professionals should conduct forced degradation studies using the protocols outlined in this guide to establish a definitive stability profile and develop a validated stability-indicating analytical method. This will ensure the quality and reliability of data generated using this compound and inform its proper storage and handling.

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the discovery of numerous substituted pyrimidine derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological potential of this privileged scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of anticancer agents, with mechanisms ranging from the inhibition of critical cellular enzymes to the induction of apoptosis.[1][2] Well-known drugs like 5-fluorouracil, a pyrimidine analog, are established chemotherapeutic agents.[1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
RDS 3442 (1a) Glioblastoma (U87MG)EC50 (48h)33.7 ± 3.5 µM[3]
Triple-Negative Breast Cancer (MDA-MB-231)EC50 (48h)21.0 ± 2.1 µM[3]
Oral Squamous Cell Carcinoma (CAL27)EC50 (48h)63.9 ± 5.8 µM[3]
Compound 2a Glioblastoma (U87MG)EC50 (48h)7.9 ± 0.9 µM[3]
Triple-Negative Breast Cancer (MDA-MB-231)EC50 (48h)4.5 ± 0.5 µM[3]
Oral Squamous Cell Carcinoma (CAL27)EC50 (48h)8.2 ± 0.7 µM[3]
Compound 9 Human Breast CancerIC5018 µM[4]
Compound 19 Colon Cancer Cell LinesGI500.24 - 1.26 µM[4]
Compound 2a Pin1 InhibitionIC50< 3 µM[5]
Compound 2f Pin1 InhibitionIC50< 3 µM[5]
Compound 2h Pin1 InhibitionIC50< 3 µM[5]
Compound 2l Pin1 InhibitionIC50< 3 µM[5]
Key Signaling Pathways in Anticancer Activity

Substituted pyrimidines exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. One such pathway involves Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

CDK_Inhibition_Pathway Pyrimidine Substituted Pyrimidine CDK2 CDK2 Pyrimidine->CDK2 Inhibits Apoptosis Apoptosis Pyrimidine->Apoptosis Induces Rb Rb Protein CDK2->Rb Phosphorylates (Inactivates) CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to

Caption: Inhibition of the CDK2 pathway by substituted pyrimidines, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of substituted pyrimidines on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test pyrimidine derivative in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity of Substituted Pyrimidines

The pyrimidine scaffold is also a valuable source of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][7]

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of representative pyrimidine derivatives.

CompoundMicroorganismActivity MetricValueReference
Chalcon substituted pyrimidines E. coli (Gram -ve)Antibacterial ActivityAppreciable[8]
m-Bromo substitution derivative E. coli (Gram -ve)Antibacterial ActivityHigh[8]
Thiophenyl-pyrimidine derivative MRSA & VREsAntibacterial PotencyHigher than vancomycin and methicillin[9]
Compounds 3b, 3d, 3g, 3j, 4c, 5b, 5c C. albicans & A. nigerAntifungal ActivitySignificant at 50 µg/ml and 100 µg/ml[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Prepare Bacterial/Fungal Inoculum Prepare_Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Start->Prepare_Plates Inoculate Inoculate Plates with Microorganism Prepare_Plates->Inoculate Apply_Discs Apply Paper Discs Impregnated with Test Pyrimidine Compounds Inoculate->Apply_Discs Incubate Incubate Plates (e.g., 24h at 37°C for bacteria, 48h at 25°C for fungi) Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End: Determine Antimicrobial Activity Measure_Zones->End

Caption: A typical workflow for assessing the antimicrobial activity of substituted pyrimidines using the disk diffusion method.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes a standard method for screening the antimicrobial activity of pyrimidine derivatives.

1. Preparation of Media and Inoculum:

  • Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Prepare a fresh inoculum of the test microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

2. Inoculation and Well Preparation:

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

3. Compound Application:

  • Prepare solutions of the test pyrimidine derivatives at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.

  • Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.

  • Include a solvent control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).

4. Incubation and Measurement:

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity of Substituted Pyrimidines

The structural diversity of pyrimidine derivatives has been exploited to develop potent antiviral agents against a variety of viruses, including influenza, coronaviruses, and HIV.[10][11]

Quantitative Data for Antiviral Activity

The following table highlights the antiviral efficacy of certain pyrimidine derivatives.

| Compound | Virus | Cell Line | Activity Metric | Value | Reference | |---|---|---|---|---| | Aminoalkylpyrimidine derivatives | Influenza A and B | MDCK | EC50 | 0.01 - 0.1 µM |[10] | | Compound 7f (amino-indane substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Compounds 7a & 7b (tetrahydronaphthalene substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Bicyclic Pyrimidine Nucleoside Analogues (BCNAs) | Varicella-zoster Virus | - | Inhibition | Potent and Selective |[4] |

Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

1. Cell Seeding:

  • Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates.

2. Virus Infection and Compound Treatment:

  • Prepare serial dilutions of the test pyrimidine derivative in serum-free medium.

  • Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Overlay the cells with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the test compound.

3. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

4. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value from a dose-response curve.

Anti-inflammatory Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13][14]

Quantitative Data for Anti-inflammatory Activity

The following table provides data on the anti-inflammatory effects of specific pyrimidine derivatives.

CompoundAssayActivityComparisonReference
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) Carrageenan-induced paw edemaPotent anti-inflammatoryComparable to ibuprofen[15]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) Carrageenan-induced paw edemaPotent anti-inflammatoryComparable to ibuprofen[15]
Morpholinopyrimidine derivatives V4 and V8 LPS-induced NO production in RAW 264.7 cellsInhibitionSignificant[16]
Signaling Pathway for Anti-inflammatory Action

A key mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.

NFkB_Inhibition_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription of Pyrimidine Substituted Pyrimidine Pyrimidine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted pyrimidines, reducing the expression of pro-inflammatory genes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of pyrimidine derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound and LPS Treatment:

  • Treat the cells with various concentrations of the test pyrimidine derivatives for 1 hour.

  • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only.

3. Measurement of Nitrite:

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

This guide provides a comprehensive, albeit not exhaustive, overview of the vast biological potential of substituted pyrimidines. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on this versatile chemical scaffold.

References

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide array of therapeutic targets. Its inherent ability to form key hydrogen bond interactions with protein kinases and other enzymes has cemented its status as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive exploration of the discovery, history, and development of novel aminopyrimidines, offering insights into their synthesis, mechanisms of action, and clinical applications.

A Historical Journey: From Antibacterials to Targeted Cancer Therapies

The story of aminopyrimidines in medicine began with the serendipitous discovery of the sulfa drugs. In the 1930s, the antibacterial properties of prontosil, a sulfonamide dye, were found to be due to its in vivo conversion to sulfanilamide. This led to the development of a plethora of sulfonamide derivatives, including Sulfadiazine in 1947, an aminopyrimidine-containing antibiotic that became a mainstay in treating bacterial infections.[1][2][3][4] This early success underscored the therapeutic potential of the aminopyrimidine core.

Another pivotal moment came with the development of Trimethoprim in 1962.[5] This 2,4-diaminopyrimidine derivative was rationally designed to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[6][7] Its synergistic combination with sulfamethoxazole remains a widely used antibacterial treatment.[6]

The 1950s saw the unexpected discovery of Minoxidil's hair growth properties.[8][9][10][11][12] Initially developed as an antihypertensive agent, its aminopyrimidine oxide structure was found to be a potent potassium channel opener, leading to its repurposing as a topical treatment for alopecia.[13][14]

The modern era of targeted cancer therapy was revolutionized by the discovery of Imatinib (Gleevec®) in the late 1990s.[13][15] This 2-phenylaminopyrimidine derivative was the result of a rational drug design campaign to inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[16] The remarkable success of imatinib validated the targeted therapy approach and spurred the development of numerous other kinase inhibitors based on the aminopyrimidine scaffold.[15]

Key Aminopyrimidine-Based Drugs and Their Mechanisms of Action

The versatility of the aminopyrimidine core is evident in the diverse range of biological targets it can modulate. Several blockbuster drugs and promising clinical candidates are built upon this scaffold.

Kinase Inhibitors in Oncology

The aminopyrimidine moiety is particularly adept at targeting the ATP-binding site of protein kinases, which are frequently dysregulated in cancer.

  • Imatinib (Gleevec®): As mentioned, imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R. By blocking the ATP-binding site of these kinases, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.[15][16]

  • Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), palbociclib is a key therapeutic for certain types of breast cancer.[8][10][16][17][18] It blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase.[8][10][17]

  • Gefitinib (Iressa®): This anilinoquinazoline, which can be considered a fused aminopyrimidine derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][13][19][20] It is particularly effective in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[18][21][22]

Dihydrofolate Reductase (DHFR) Inhibitors
  • Trimethoprim: This drug selectively inhibits bacterial DHFR, leading to a depletion of tetrahydrofolate, a crucial cofactor in the synthesis of DNA, RNA, and proteins.[6][7][23] This bacteriostatic effect is highly selective for bacteria over the human form of the enzyme.[6]

Other Mechanisms
  • Minoxidil: The active metabolite, minoxidil sulfate, is a potassium channel opener.[9][13][14][17] By opening ATP-sensitive potassium channels in vascular smooth muscle cells, it causes vasodilation.[14][17] In hair follicles, this mechanism is thought to increase blood flow and stimulate hair growth.[13][14][15]

Quantitative Data on Aminopyrimidine Derivatives

The following tables summarize the inhibitory activities and pharmacokinetic properties of selected aminopyrimidine-based drugs.

Table 1: Inhibitory Activity of Aminopyrimidine Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cell Line/Assay Condition
Imatinib v-Abl38In vitro kinase assay
c-Kit100Cell-based assay
PDGFR100Cell-based assay
Palbociclib CDK411In vitro kinase assay
CDK616In vitro kinase assay
Gefitinib EGFR (L858R mutant)10-50NSCLC cell lines
EGFR (exon 19 deletion)10-50NSCLC cell lines
Alisertib Aurora A1.2In vitro kinase assay
Aurora B396.5In vitro kinase assay
Barasertib Aurora B0.37In vitro kinase assay
BI2536 PLK10.83In vitro kinase assay
CYT387 JAK1/JAK2Potent inhibitorPhenylaminopyrimidine series
Compound 14l JAK21.8In vitro kinase assay
FLT30.68In vitro kinase assay

Table 2: Pharmacokinetic Parameters of Selected Aminopyrimidine Drugs

DrugBioavailability (%)Tmax (hours)Half-life (hours)Metabolism
Imatinib 982 - 418Primarily CYP3A4
Palbociclib 466 - 1229Primarily CYP3A and SULT2A1
Gefitinib 593 - 741Primarily CYP3A4
Trimethoprim ~1001.5 - 38 - 11Hepatic, with renal excretion of unchanged drug

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by aminopyrimidine derivatives.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., Grb2, Shc, CrkL) BCR_ABL->Substrate Phosphorylates P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition

Bcr-Abl signaling and imatinib inhibition.

CDK4_6_Signaling CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates P_Rb Phosphorylated Rb CDK4_6->P_Rb Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

CDK4/6 signaling and palbociclib inhibition.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling and gefitinib inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits DNA_Synthesis DNA, RNA, and Protein Synthesis THF->DNA_Synthesis Required for

DHFR pathway and trimethoprim inhibition.

Potassium_Channel K_Channel ATP-sensitive Potassium Channel K_Efflux K+ Efflux K_Channel->K_Efflux Minoxidil Minoxidil Sulfate Minoxidil->K_Channel Opens Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Hair_Growth Hair Growth Stimulation Vasodilation->Hair_Growth

Potassium channel opening by minoxidil.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of aminopyrimidine derivatives.

General Procedure for In Vitro Kinase Assay (Radiometric)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide or protein substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer, the test compound dilutions, and a solution containing the kinase and substrate.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or [γ-³²P]ATP). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the phosphocellulose paper/membrane extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Dry the paper/membrane and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the synthesis of a key intermediate used in the preparation of many aminopyrimidine derivatives.[12][14][15][21]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA) or other suitable base (optional)

  • Ice

  • Sodium hydroxide (NaOH) or ammonia solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine and an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 105-110°C) and stir for several hours (e.g., 6-17 hours) until the reaction is complete (monitor by TLC).

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a base such as sodium hydroxide or ammonia solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine, which can be further purified by recrystallization or column chromatography if necessary.

General Procedure for Suzuki Coupling of a Chloropyrimidine

This protocol outlines a common method for introducing aryl or heteroaryl substituents onto the pyrimidine core.

Materials:

  • Substituted chloropyrimidine (e.g., 2,4-diamino-6-chloropyrimidine)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the chloropyrimidine, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the discovery and development of novel aminopyrimidine inhibitors.

HTS_Workflow Compound_Library Aminopyrimidine Compound Library Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary & Orthogonal Assays IC50_Determination->Secondary_Assays Hit_Validation Validated Hits Secondary_Assays->Hit_Validation

High-throughput screening workflow.

Lead_Optimization_Workflow Validated_Hit Validated Hit (Aminopyrimidine Scaffold) SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hit->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Studies Iterative Cycle ADME_Tox ADME/Toxicity Profiling In_Vitro_Testing->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Lead optimization workflow.

Conclusion

The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. From its historical roots in antibacterial chemotherapy to its current prominence in targeted cancer treatment, this versatile heterocyclic core has demonstrated its "privileged" status time and again. The ongoing exploration of new derivatives and their application to a widening range of biological targets ensures that aminopyrimidines will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of aminopyrimidine-based drug discovery, intended to serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents. The synthesis of specifically substituted pyrimidines is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The protocol is based on established methodologies for the amination of chloropyrimidines.[1][2]

Principle of the Method

The synthesis of this compound is achieved through the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the diethylamine acts as a nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. The reaction is typically carried out in a suitable solvent and may be facilitated by heat, potentially under microwave irradiation to reduce reaction times.[1] A base, such as triethylamine, can be added to scavenge the HCl generated during the reaction.

Experimental Protocol

Materials and Reagents:

  • 2-amino-4,6-dichloropyrimidine

  • Diethylamine

  • Triethylamine

  • Anhydrous propanol (or other suitable solvent like DMF or ethanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Microwave reactor (optional, conventional heating can be used)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath (for conventional heating)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a microwave reaction vial or a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (e.g., 1.0 mmol, 164 mg) and anhydrous propanol (e.g., 5 mL).

  • Addition of Reagents: To the stirring suspension, add diethylamine (e.g., 1.2 mmol, 0.125 mL) followed by triethylamine (e.g., 1.5 mmol, 0.21 mL).

  • Reaction:

    • Microwave Irradiation: Seal the reaction vial and heat the mixture in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.[1]

    • Conventional Heating: Alternatively, equip the round-bottom flask with a condenser and heat the mixture to reflux (the boiling point of propanol is approximately 97°C) for several hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (e.g., 20 mL) and saturated aqueous sodium bicarbonate solution (e.g., 20 mL).

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (mg)Volume (mL)
2-amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.991.0164-
DiethylamineC₄H₁₁N73.141.287.80.125
TriethylamineC₆H₁₅N101.191.5151.80.21
This compound (Product)C₈H₁₃ClN₄200.67---

Note: The yield of the product is expected to be in the range of 60-80% based on similar reactions reported in the literature, but will depend on the specific reaction conditions and purification efficiency.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine 2-amino-4,6-dichloropyrimidine and anhydrous propanol add_reagents Add diethylamine and triethylamine start->add_reagents react Heat (Microwave or Conventional Reflux) add_reagents->react cool Cool to Room Temperature react->cool extract Extraction with Ethyl Acetate and NaHCO3 wash cool->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography or Recrystallization) dry->purify end_product 2-Amino-6-chloro-4- (diethylamino)pyrimidine purify->end_product

Caption: Workflow for the synthesis of this compound.

References

Microwave-Assisted Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often, enhanced purity.[1][2][3][4]

Application Notes

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of complex organic molecules, including pyrimidine derivatives.[1] This technology is particularly effective for multicomponent reactions like the Biginelli and Hantzsch syntheses, which are commonly employed for the construction of the pyrimidine scaffold. The advantages of microwave-assisted synthesis are highlighted by significantly shorter reaction times—often minutes compared to hours for conventional methods—and frequently higher product yields.[2][3]

The synthesized pyrimidine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:

  • Anticancer: Certain pyrimidine derivatives have demonstrated potent anticancer properties by inhibiting key enzymes in cell proliferation and survival pathways, such as Focal Adhesion Kinase (FAK) and PIM-1 kinase.[5][6]

  • Antimalarial: Pyrimidine-based compounds can act as effective antimalarial agents by targeting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, which is crucial for the parasite's DNA synthesis.[7][8]

  • Antifungal: Some derivatives exhibit antifungal activity by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[9][10]

The rapid and efficient synthesis of diverse libraries of pyrimidine derivatives using microwave technology allows for accelerated structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

Experimental Protocols

Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[11]

General Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., 3 mol% trityl-l-proline-trifluoroacetic acid salt - TTSA) and the appropriate solvent (e.g., acetonitrile or ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for a specified time (typically 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Experimental Workflow: Biginelli Reaction

G cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix_Reagents Mix Reactants + Catalyst & Solvent Aldehyde->Mix_Reagents Beta_ketoester β-Ketoester Beta_ketoester->Mix_Reagents Urea_Thiourea Urea/Thiourea Urea_Thiourea->Mix_Reagents Microwave_Irradiation Microwave Irradiation (e.g., 120°C, 10 min) Mix_Reagents->Microwave_Irradiation Precipitation Precipitation in Ice Water Microwave_Irradiation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Workflow for the microwave-assisted Biginelli reaction.

Microwave-Assisted Hantzsch-type Reaction for the Synthesis of Fused Pyrimidines

A Hantzsch-type reaction can be adapted for the synthesis of fused pyrimidine systems. This example describes a catalyst-free, three-component reaction under microwave irradiation.

General Procedure:

  • In a microwave process vial, combine the bis-aldehyde (1 mmol), barbituric acid (2 mmol), and a substituted amine (e.g., urea, 2 mmol).

  • Add a suitable green solvent system, such as ethanol-ethyl acetate.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture under pressurized conditions (e.g., 232 psi) at a specific temperature (e.g., 150°C) for a short duration (e.g., 10-15 minutes).

  • After completion, cool the reaction vessel to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with ethanol and dry to obtain the pure fused pyrimidine derivative.

Experimental Workflow: Hantzsch-type Reaction

G cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Work-up Bis_aldehyde Bis-aldehyde Mix_Reagents Mix Reactants in Green Solvent Bis_aldehyde->Mix_Reagents Barbituric_acid Barbituric Acid Barbituric_acid->Mix_Reagents Amine Amine Amine->Mix_Reagents Microwave_Irradiation Microwave Irradiation (e.g., 150°C, 15 min) Mix_Reagents->Microwave_Irradiation Cooling Cooling Microwave_Irradiation->Cooling Filtration Filtration Cooling->Filtration Product Pure Fused Pyrimidine Filtration->Product

Caption: Workflow for a microwave-assisted Hantzsch-type reaction.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

Reaction TypeReactantsMethodCatalyst/SolventTimeYield (%)Reference
BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaMicrowaveYb(OTf)3 / Acetic Acid:Ethanol10 min92[11]
BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaConventionalYb(OTf)3 / Acetic Acid:Ethanol12 hNot Specified[11]
Biginelli4-Chlorobenzaldehyde, Ethyl Acetoacetate, ThioureaMicrowaveTTSA / Acetonitrile2-4 min92
Biginelli4-Chlorobenzaldehyde, Ethyl Acetoacetate, ThioureaConventionalTTSA / AcetonitrileNot Specified85
Hantzsch-typeBis-aldehyde, Barbituric Acid, UreaMicrowaveNone / EtOH-EtAc10-15 minHigh
Hantzsch-typeBis-aldehyde, Barbituric Acid, UreaConventionalNone / EtOH-EtAcSeveral hoursLower
DiarylpyrimidineChalcone, GuanidineMicrowaveCaCl2 / Solvent-free10-15 min75-86[1]
DiarylpyrimidineChalcone, GuanidineConventionalBase / Organic Solvent8-12 h88-94[1]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of PIM-1 Kinase Signaling

PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation.[11] Its overexpression is implicated in various cancers. Certain pyrimidine derivatives have been shown to inhibit PIM-1 kinase activity.[6] The inhibition of PIM-1 disrupts downstream signaling pathways that promote cell cycle progression and inhibit apoptosis.[11]

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 induces expression BAD_phos Phosphorylation of BAD (Inhibition of Apoptosis) PIM1->BAD_phos phosphorylates CDC25A_phos Phosphorylation of CDC25A/C (Cell Cycle Progression) PIM1->CDC25A_phos phosphorylates MYC_stab Stabilization of MYC (Increased Transcription) PIM1->MYC_stab stabilizes Apoptosis Apoptosis BAD_phos->Apoptosis inhibits Cell_Proliferation Cell Proliferation CDC25A_phos->Cell_Proliferation promotes MYC_stab->Cell_Proliferation promotes Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->PIM1 inhibits

Caption: PIM-1 kinase signaling pathway and its inhibition.

Antimalarial Activity: Inhibition of Dihydrofolate Reductase (DHFR)

The enzyme dihydrofolate reductase (DHFR) is essential for the folate metabolic pathway in Plasmodium falciparum.[8] This pathway is responsible for the synthesis of precursors required for DNA and amino acid synthesis.[8] Pyrimidine derivatives can act as potent inhibitors of P. falciparum DHFR (PfDHFR), thereby blocking the parasite's replication.[7]

G DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->PfDHFR NADPH NADPH NADPH->PfDHFR THF Tetrahydrofolate (THF) PfDHFR->THF NADP NADP+ PfDHFR->NADP DNA_Synthesis DNA Synthesis & Amino Acid Metabolism THF->DNA_Synthesis is a precursor for Parasite_Replication Parasite Replication DNA_Synthesis->Parasite_Replication is essential for Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->PfDHFR inhibits

Caption: Inhibition of the PfDHFR pathway by pyrimidine derivatives.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] The biosynthesis of ergosterol is a key target for antifungal drugs. Certain pyrimidine derivatives inhibit lanosterol 14α-demethylase, a critical enzyme in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane.[10]

G Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol multi-step synthesis Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death disruption leads to Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Lanosterol_Demethylase inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Note: NMR Spectroscopic Characterization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the structural characterization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents a summary of the expected spectral data. A comprehensive understanding of the molecular structure is crucial for its application in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including approved drugs. Therefore, unambiguous structural confirmation of novel pyrimidine derivatives is a critical step in the research and development process. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note details the use of ¹H and ¹³C NMR for the characterization of this specific compound.

Predicted NMR Spectral Data

Due to the limited availability of public domain experimental NMR data for this compound, the following data is extrapolated based on the analysis of structurally similar compounds. This data serves as a representative example for the characterization of this molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) / ppm Multiplicity Assignment Chemical Shift (δ) / ppm Assignment
~ 6.10s (1H)H-5 (pyrimidine ring)~ 163.5C-4
~ 5.20br s (2H)-NH₂~ 162.0C-2
~ 3.55q, J = 7.1 Hz (4H)-N(CH₂CH₃)₂~ 158.0C-6
~ 1.25t, J = 7.1 Hz (6H)-N(CH₂CH₃)₂~ 94.0C-5
~ 43.0-N(CH₂CH₃)₂
~ 13.0-N(CH₂CH₃)₂

s = singlet, br s = broad singlet, q = quartet, t = triplet

Experimental Protocol

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity, dry this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently until the sample is completely dissolved.

NMR Data Acquisition

NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons of the molecule.

Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow Synthesis Synthesis of 2-Amino-6-chloro-4- (diethylamino)pyrimidine Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check NMR_Sample_Prep NMR Sample Preparation Purity_Check->NMR_Sample_Prep If pure NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing NMR Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structural Confirmation Data_Processing->Structure_Confirmation

Figure 1. Experimental workflow for synthesis and NMR characterization.

Conclusion

This application note provides a standard protocol for the NMR-based structural characterization of this compound. The presented ¹H and ¹³C NMR data, although hypothetical, serve as a valuable reference for researchers working with this and related compounds. Accurate structural elucidation is paramount for understanding the structure-activity relationships and for the advancement of drug discovery programs involving pyrimidine derivatives.

Application Note: FT-IR Analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of many biologically significant molecules, including nucleic acids and various therapeutic agents.[1][2] These compounds are extensively used in medicinal chemistry for developing anticancer, antimicrobial, and antiviral drugs.[3][4][5] 2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine of interest in drug discovery. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation.[1][2] This application note provides a detailed protocol for the FT-IR analysis of this compound, focusing on the identification and interpretation of its characteristic vibrational frequencies.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. When a molecule is exposed to IR radiation, its bonds vibrate by stretching or bending. The resulting absorption spectrum provides a unique molecular "fingerprint," allowing for the identification of characteristic functional groups such as N-H (amino), C-H (aliphatic), C=N and C=C (aromatic ring), C-N, and C-Cl.

Data Interpretation: Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound is expected to exhibit absorption bands corresponding to its primary functional groups. The table below summarizes the anticipated vibrational modes and their respective wavenumber ranges based on data from similar pyrimidine derivatives.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3300 - 3500Asymmetric & Symmetric StretchingN-H (Primary Amino group)
2850 - 2980Asymmetric & Symmetric StretchingC-H (Aliphatic -CH₂ and -CH₃ of Diethylamino group)
~1650Scissoring (Bending)N-H (Primary Amino group)
1500 - 1650StretchingC=N and C=C (Pyrimidine ring)
1200 - 1350StretchingC-N (Aromatic and Aliphatic)
~700StretchingC-Cl (Chloro group)

Table 1: Summary of expected FT-IR absorption bands for this compound, compiled from spectral data of related compounds.[1][6][7][8]

Experimental Protocols

This section details the methodology for preparing and analyzing a solid sample of this compound using FT-IR spectroscopy. The Potassium Bromide (KBr) pellet technique is described as the primary method, with Attenuated Total Reflectance (ATR) presented as a common alternative.

Instrumentation

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a Globar or mercury arc source.[9]

  • Agate mortar and pestle.

  • Hydraulic press and pellet die.

  • Desiccator for storing KBr and salt plates.

Method 1: KBr Pellet Technique

This is a conventional method for preparing solid samples for transmission FT-IR analysis.[10]

  • Drying: Gently heat spectroscopy-grade Potassium Bromide (KBr) powder in an oven to remove any absorbed moisture, which can interfere with the spectrum. Cool and store in a desiccator.

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[10] Add about 100-200 mg of the dried KBr powder.[10]

  • Mixing: Grind the sample and KBr together thoroughly with the pestle until a fine, homogeneous powder is obtained.[10] Proper grinding is crucial to reduce light scattering and obtain a high-quality spectrum.[11]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10][12]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the empty sample compartment should be collected beforehand.

Method 2: Attenuated Total Reflectance (ATR) - Alternative

ATR is a modern, rapid alternative that requires minimal sample preparation.[10]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[13]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

  • Data Acquisition: Collect the FT-IR spectrum using the same parameters as the KBr method.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical process of interpreting the resulting spectrum.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture into Transparent Pellet grind->press place Place Pellet in Holder press->place bg Collect Background Spectrum (Air) place->bg sample_scan Collect Sample Spectrum (4000-400 cm⁻¹) bg->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process identify Identify Peak Positions (Wavenumber cm⁻¹) process->identify assign Assign Peaks to Functional Groups identify->assign result Final Structural Confirmation assign->result

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

FT_IR_Interpretation_Logic Spectral Interpretation Logic cluster_high cluster_low spectrum Processed FT-IR Spectrum region1 High Wavenumber Region (> 2500 cm⁻¹) spectrum->region1 region2 Fingerprint Region (< 1700 cm⁻¹) spectrum->region2 nh_stretch Peaks at 3300-3500 cm⁻¹? → Amino N-H Stretch region1->nh_stretch nh_bend Peak ~1650 cm⁻¹? → Amino N-H Bend region2->nh_bend ch_stretch Peaks at 2850-2980 cm⁻¹? → Aliphatic C-H Stretch nh_stretch->ch_stretch conclusion Conclusion: All key functional groups identified ring_stretch Peaks at 1500-1650 cm⁻¹? → Ring C=N / C=C Stretches nh_bend->ring_stretch cn_stretch Peaks at 1200-1350 cm⁻¹? → C-N Stretches ring_stretch->cn_stretch ccl_stretch Peak ~700 cm⁻¹? → C-Cl Stretch cn_stretch->ccl_stretch ccl_stretch->conclusion

Caption: Logical flow for the interpretation of key functional groups.

FT-IR spectroscopy is an indispensable tool for the structural characterization of pyrimidine derivatives like this compound.[1] By following the detailed protocols and utilizing the reference data provided, researchers can efficiently identify the key functional groups, confirm the molecular structure, and ensure the purity of the synthesized compound. This analytical technique is a critical step in the quality control and development pipeline for novel pharmaceutical agents.

References

Application Note: Mass Spectrometry of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of specific mass spectral data in publicly available literature for this exact compound, this note extrapolates from the known behavior of structurally similar pyrimidine derivatives. The protocols outlined below are intended as a robust starting point for method development and validation. This guide covers sample preparation, LC-MS/MS parameters, a plausible fragmentation pathway, and data presentation.

Introduction

This compound is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and sensitive quantification of such molecules is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS/MS offers the high selectivity and sensitivity required for the determination of this analyte in complex biological matrices.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrometric behavior of this compound is predicted based on the fragmentation patterns of other substituted pyrimidines. Electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique, given the presence of basic nitrogen atoms that can be readily protonated.

The molecular formula for this compound is C8H13ClN4, with a monoisotopic mass of 200.0829 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 201.0907.

Plausible Fragmentation:

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule is expected to fragment in a manner characteristic of substituted pyrimidines and molecules containing diethylamino groups. Common fragmentation pathways for similar compounds include the loss of neutral molecules and cleavage of substituent groups.[1][2]

A plausible major fragmentation pathway for the [M+H]+ ion of this compound would involve the loss of an ethylene molecule (C2H4, 28 Da) from the diethylamino group via a McLafferty-type rearrangement. This would result in a significant fragment ion. Further fragmentation could involve the loss of the chlorine atom or cleavage of the pyrimidine ring.

Experimental Protocols

The following protocols are recommended as a starting point for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.

Sample Preparation (for Biological Matrices, e.g., Plasma)

For complex matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[3]

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water) to remove interferences.

    • Elute the analyte with a small volume of a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reverse-phase C18 column is a suitable choice for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: ~5500 V.

  • Source Temperature: ~500 °C.

Data Presentation

As no experimental quantitative data for this compound was found, the following table presents a representative structure for summarizing such data. The MRM transitions provided are hypothetical and would require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound201.1Hypothetical Fragment 1Hypothetical Fragment 2To be optimizedTo be optimized
Internal Standard (e.g., Isotope Labeled)To be determinedTo be determinedTo be determinedTo be optimizedTo be optimized

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the overall experimental workflow.

fragmentation_pathway parent [M+H]+ m/z = 201.1 fragment1 [M+H - C2H4]+ m/z = 173.1 parent->fragment1 Loss of Ethylene fragment2 Further Fragments fragment1->fragment2 Ring Cleavage / Loss of Cl

Caption: Plausible fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Sample Receipt sp2 Protein Precipitation sp1->sp2 sp3 Solid-Phase Extraction sp2->sp3 sp4 Reconstitution sp3->sp4 an1 LC Separation sp4->an1 an2 MS/MS Detection an1->an2 dp1 Data Acquisition an2->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for the LC-MS/MS analysis.

References

The Versatile Intermediate: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: The strategic use of 2-Amino-6-chloro-4-(diethylamino)pyrimidine as a pivotal chemical intermediate is gaining prominence in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive chloropyrimidine core with amino and diethylamino substituents, make it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors. This document provides an overview of its applications and detailed protocols for its derivatization.

Introduction

This compound (CAS No. 116895-09-1) is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including anticancer and antiviral agents. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a convenient handle for introducing molecular diversity. The amino group at the 2-position and the diethylamino group at the 4-position modulate the electronic properties of the ring and can participate in hydrogen bonding interactions with biological targets.

Key Applications in Drug Discovery

Derivatives of 2-aminopyrimidines are particularly significant as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site.

Notably, compounds derived from similar 2-aminopyrimidine intermediates have shown potent inhibitory activity against Aurora kinases and Polo-like kinases (PLKs) , both of which are critical for cell cycle progression and are attractive targets for cancer therapy.

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and its analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes the displacement of the chloro group with an amine, a common strategy for building libraries of kinase inhibitors. The example is adapted from procedures for similar 2-amino-4-substituted-6-chloropyrimidines.

Reaction Scheme:

SNAr_Reaction start 2-Amino-6-chloro-4- (diethylamino)pyrimidine product 2-Amino-6-(R1R2-amino)-4- (diethylamino)pyrimidine start->product amine R1R2NH (Substituted Amine) amine->product reagents Base (e.g., TEA, DIPEA) Solvent (e.g., n-Propanol, DMF) Heat (e.g., 120-140°C) reagents->product Suzuki_Coupling start 2-Amino-6-chloro-4- (diethylamino)pyrimidine product 2-Amino-6-aryl-4- (diethylamino)pyrimidine start->product boronic_acid Ar-B(OH)2 (Arylboronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) catalyst->product Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Aurora_A Aurora A Kinase G2->Aurora_A Activation Prophase Prophase Aurora_A->Prophase Centrosome Maturation, Spindle Assembly Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B Activation at Centromeres Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_B->Metaphase Chromosome Alignment, Spindle Assembly Checkpoint Aurora_B->Cytokinesis Cleavage Furrow Formation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition PLK_Pathway Polo-like Kinase 1 (PLK1) Signaling in Mitosis G2_M_Transition G2/M Transition PLK1 PLK1 G2_M_Transition->PLK1 Activation Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis PLK1->Mitotic_Entry Promotes PLK1->Spindle_Assembly Regulates PLK1->Cytokinesis Regulates Inhibitor Pyrimidine-based Inhibitor Inhibitor->PLK1 Inhibition

The Versatile Scaffold: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Amino-6-chloro-4-(diethylamino)pyrimidine has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of reactive sites amenable to nucleophilic substitution, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This pyrimidine derivative serves as a key intermediate in the development of novel therapeutics, primarily targeting kinases and other enzymes implicated in various diseases, including cancer and inflammatory disorders.

The core structure of this compound offers medicinal chemists a platform for structural modification to optimize pharmacological properties. The chlorine atom at the 6-position is a key reactive handle, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. This strategic modification is crucial for modulating the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates.

Application in Kinase Inhibitor Development

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and this compound provides a robust starting point for creating potent and selective inhibitors.

Derivatives of this compound have been explored for their potential to inhibit various kinases involved in cell proliferation, survival, and angiogenesis. The general strategy involves the nucleophilic aromatic substitution (SNAr) reaction at the C6-chloro position with various amines, thiols, or alcohols to generate a library of analogs. These analogs are then screened for their inhibitory activity against a panel of kinases to identify lead compounds for further optimization.

Anticancer and Antiviral Potential

Beyond kinase inhibition, the 2-amino-pyrimidine core is a recurring motif in compounds with demonstrated anticancer and antiviral activities. Research on related 2-amino-4-chloro-pyrimidine derivatives has shown promising results. For instance, a series of pyrimidine-anchored derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of 2-amino-4-chloro-pyrimidines has yielded compounds with notable biological activity. For example, certain derivatives have shown cytotoxic effects against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1]

Table 1: Representative Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1]

DerivativeTarget Cell LineEC50 (µM)
Compound 1 HCT11689.24 ± 1.36
MCF789.37 ± 1.17
Compound 2 HCT116209.17 ± 1.23
MCF7221.91 ± 1.37

Note: The compounds in this table are derivatives of 2-amino-4-chloro-pyrimidine, not specifically this compound.

Experimental Protocols

The synthesis of bioactive molecules from this compound predominantly relies on the nucleophilic substitution of the C6-chloro group. Below are generalized protocols for key synthetic transformations.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a typical microwave-assisted synthesis of 2-amino-4-(diethylamino)-6-(substituted-amino)pyrimidines.

Materials:

  • This compound

  • Substituted amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., propanol, ethanol, DMF, or NMP)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add this compound (1 equivalent).

  • Add the desired substituted amine (1.0 - 1.2 equivalents) to the vial.

  • Add the anhydrous solvent (sufficient to dissolve or suspend the reactants).

  • Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140°C for 15-30 minutes. The reaction progress can be monitored by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizing the Synthetic and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of derivatives of this compound.

Synthesis_Workflow Start 2-Amino-6-chloro-4- (diethylamino)pyrimidine Reaction Microwave-Assisted SNAr Reaction Start->Reaction Reactants Substituted Amine + Base (e.g., TEA) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product

General Synthetic Workflow for Pyrimidine Derivatives.

Evaluation_Workflow Start Synthesized Pyrimidine Derivative Treatment Treatment with Compound Series Start->Treatment Cell_Culture Seeding Cancer Cell Lines Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Absorbance Reading & Data Analysis MTT_Assay->Data_Analysis Result Determination of EC50 Values Data_Analysis->Result

Workflow for In Vitro Anticancer Activity Evaluation.

Conclusion

This compound represents a key building block in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its utility as a scaffold for generating libraries of kinase inhibitors and other bioactive molecules underscores its importance in drug discovery and development. Further exploration of derivatives from this versatile starting material is warranted to uncover new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This class of reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Introduction

Dichloropyrimidines are versatile building blocks in organic synthesis, prized for their ability to undergo sequential and regioselective SNAr reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates the displacement of chlorides by a variety of nucleophiles. The reactivity of the chlorine atoms generally follows the order C4(6) > C2 > C5, although this selectivity can be influenced by various factors.[1] This document outlines standard protocols, discusses factors influencing regioselectivity, and provides tabulated data for common transformations.

General Mechanism of SNAr on Dichloropyrimidines

The SNAr reaction on dichloropyrimidines typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] However, some recent studies suggest that certain SNAr reactions may occur via a concerted mechanism.[3]

Caption: General mechanism of nucleophilic aromatic substitution on dichloropyrimidines.

Factors Influencing Regioselectivity

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to several factors:

  • Electronic Effects of Substituents: Electron-donating groups on the pyrimidine ring can alter the relative electrophilicity of the carbon atoms. For instance, an electron-donating substituent at the C6 position of 2,4-dichloropyrimidine can promote substitution at the C2 position.[4][5][6] Conversely, electron-withdrawing groups at C5 generally favor substitution at the C4 position.[7][8]

  • Nature of the Nucleophile: The type of nucleophile plays a crucial role. While many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C5.[7][8]

  • Reaction Conditions: Solvents, temperature, and the choice of base can significantly impact the regiochemical outcome. Polar aprotic solvents like DMF, DMSO, and DMAc are commonly employed.[1][9][10]

  • Catalysis: Palladium-catalyzed cross-coupling reactions can offer high regioselectivity, which can be tuned by the choice of ligands and reaction conditions.[1][11] While typically favoring C4, specific palladium catalysts with bulky N-heterocyclic carbene ligands have been developed for C2-selective cross-coupling with thiols.[11]

Experimental Protocols

The following are generalized protocols for the monosubstitution of dichloropyrimidines. Researchers should optimize these conditions for their specific substrates and nucleophiles.

Protocol 1: General Amination of 2,4-Dichloropyrimidine (C4-Selective)

This protocol describes a typical C4-selective amination using a primary or secondary amine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1 equivalent) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the amine (1.0-1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol1_Workflow Start Start Setup Setup Flask with 2,4-Dichloropyrimidine, Solvent, and Base Start->Setup Add_Amine Add Amine Dropwise Setup->Add_Amine Heat Heat Reaction Mixture (80-120 °C) Add_Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Quench with Water, Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purify Product (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Caption: Workflow for C4-selective amination of 2,4-dichloropyrimidine.

Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidines

This protocol provides a method for highly regioselective C4-amination of 6-aryl-2,4-dichloropyrimidines using a palladium catalyst.[1]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine (1.1 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂/dppb or a pre-formed complex)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere apparatus

Procedure:

  • In a flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.

  • In a separate flask, premix the aliphatic secondary amine with the LiHMDS solution in THF.

  • Add the amine/LiHMDS mixture dropwise to the solution of the pyrimidine and catalyst at a controlled temperature (e.g., -60 °C to room temperature).

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr of dichloropyrimidines with various nucleophiles.

Table 1: Regioselectivity of SNAr on 2,4-Dichloropyrimidines with Amines

C6-SubstituentNucleophileBase/CatalystSolventTemp (°C)C4:C2 RatioReference
HNeutral N-nucleophilesK₂CO₃DMAcRT - 1001:1 to 4:1[1]
4-FluorophenylDibutylamineK₂CO₃DMAcRT70:30[1]
4-FluorophenylDibutylamineLiHMDS, Pd catalystTHF-60 to RT>30:1[1]
HAnilineNone-Forcing70:30[1]
HAnilineLiHMDSTHF-6091:9[1]
NHMeBromide (surrogate)---C2 selective[4]

Table 2: SNAr of 2-MeSO₂-4-chloropyrimidine

NucleophileConditionsPosition of SubstitutionReference
Amines-C4[12]
AlkoxidesLow Temperature (-78 °C)C2[12]
Formamide Anions-C2[12]

Table 3: Solvent Effects on SNAr Reactions

Solvent TypeEffect on SNAr RateRationaleReference
Polar Protic (e.g., water, alcohols)Can decrease rate of SN2-type reactionsStabilizes the nucleophile through hydrogen bonding, making it less reactive. Stabilizes ionic intermediates in SN1-type reactions.[13][14]
Polar Aprotic (e.g., DMF, DMSO, acetone)Generally increases rateSolvates the cation of the nucleophilic salt but not the anion, leaving the nucleophile more "naked" and reactive.[14][15]
Aprotic (low permittivity)Can lead to complex kinetics (e.g., third order in amine)Amine self-aggregation can play a significant role in the reaction mechanism.[9]

Conclusion

The nucleophilic aromatic substitution on dichloropyrimidines is a powerful and versatile tool for the synthesis of substituted pyrimidines. By carefully selecting the substrate, nucleophile, and reaction conditions, including the use of catalysts, a high degree of regiocontrol can be achieved. The protocols and data presented herein serve as a guide for researchers to develop and optimize their synthetic routes towards novel pyrimidine-based molecules for applications in drug discovery and materials science.

References

Developing Novel Ligands from 2-Amino-Pyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile starting point for the development of novel therapeutic agents. Its ability to engage in key hydrogen bonding interactions with biological targets, particularly kinases, has made it a focal point in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and application of novel ligands derived from 2-amino-pyrimidine scaffolds.

Introduction to 2-Amino-Pyrimidine Scaffolds

The 2-amino-pyrimidine core is a bioisostere of the purine ring system, allowing it to mimic endogenous ligands and interact with a wide range of biological targets. This structural feature has been exploited in the design of inhibitors for various enzyme families, including protein kinases, as well as modulators of other cellular processes. The versatility of the 2-amino-pyrimidine scaffold lies in the ease with which substitutions can be made at various positions on the pyrimidine ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

Derivatives of the 2-amino-pyrimidine scaffold have demonstrated significant therapeutic potential across multiple disease areas. Key applications include:

  • Oncology: As inhibitors of various protein kinases implicated in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

  • Inflammatory Diseases: Through the inhibition of enzymes like β-glucuronidase, which is associated with certain inflammatory conditions.[3]

  • Infectious Diseases: By modulating bacterial biofilm formation, a key virulence factor in chronic infections.[4]

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in treating metabolic and neurological disorders.[5]

Data Presentation: Biological Activity of 2-Amino-Pyrimidine Derivatives

The following tables summarize the biological activities of representative 2-amino-pyrimidine derivatives against various targets.

Table 1: Kinase Inhibitory Activity of 2-Amino-Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
FLT3 Inhibitors
Compound 15FLT3-WT7.42[1]
FLT3-D835Y9.21[1]
CDK/HDAC Dual Inhibitors
Compound 8eCDK988.4[1]
HDAC1168.9[1]
Compound 9eFLT330.4[1]
HDAC152.4[1]
HDAC314.7[1]
Aurora Kinase Inhibitors
Alisertib (MLN8237)Aurora A1.2[6]
Barasertib (AZD1152)Aurora B0.37[6]
Compound 12aAurora A309[7]
Aurora B293[7]
VEGFR-2 Inhibitors
Compound SP2VEGFR-26820[8]

Table 2: β-Glucuronidase Inhibitory Activity of 2-Amino-Pyrimidine Derivatives

Compound IDIC50 (µM)Reference
Compound 242.8 ± 0.10[3]
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16[3]

Table 3: Anti-Biofilm Activity of 2-Amino-Pyrimidine Derivatives

Compound IDBacterial StrainBiofilm Inhibition (%) at 200 µMIC50 (µM)Reference
10MRSA80.184[4]
15MRSA85.572[4]
10MSSA83.9128[4]
10P. aeruginosa52.5200[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-amino-pyrimidine derivatives.

General Synthesis of 2-Amino-Pyrimidine Derivatives

A common and efficient method for the synthesis of a diverse library of 2-amino-pyrimidine derivatives involves the nucleophilic substitution of a di- or tri-chloropyrimidine with various amines.

Protocol 1: Synthesis of N-substituted-2-amino-4-chloro-pyrimidines

  • Materials: 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine, appropriate amine, triethylamine (TEA) or diisopropylethylamine (DIPEA), solvent (e.g., ethanol, isopropanol, or DMF), round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of the chloropyrimidine (1 equivalent) in the chosen solvent, add the desired amine (1-1.2 equivalents) and a base such as TEA or DIPEA (2-3 equivalents).

    • Heat the reaction mixture to reflux (or a specific temperature, e.g., 80-90 °C) and stir for 3-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., cold ethanol or water).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FLT3)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Materials: Recombinant kinase (e.g., FLT3), kinase buffer, ATP, substrate peptide, test compounds, ADP-Glo™ reagent, Kinase-Glo™ reagent, white opaque 96- or 384-well plates, plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a white opaque plate, add the kinase, substrate, and kinase buffer.

    • Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase-Glo™ reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Cancer cell line (e.g., MV4-11 for FLT3 inhibitors), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: β-Glucuronidase Inhibition Assay

  • Materials: β-Glucuronidase from E. coli, p-nitrophenyl-β-D-glucuronide (substrate), acetate buffer (pH 5.0), test compounds, D-saccharic acid 1,4-lactone (standard inhibitor), 96-well plates, microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing acetate buffer, β-glucuronidase enzyme solution, and the test compound at various concentrations in a 96-well plate.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 5: Biofilm Inhibition Assay

  • Materials: Bacterial strain (e.g., Staphylococcus aureus), appropriate growth medium (e.g., Tryptic Soy Broth), 96-well flat-bottom microtiter plates, test compounds, crystal violet solution (0.1%), ethanol (95%).

  • Procedure:

    • Prepare an overnight culture of the bacterial strain.

    • Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate.

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms by air-drying or with methanol.

    • Stain the biofilms with crystal violet solution for 15-20 minutes.

    • Wash the wells with water to remove excess stain and allow them to air-dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition compared to the control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Ligand Growth Factor Ligand->RTK Inhibitor 2-Amino-Pyrimidine Inhibitor Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a 2-Amino-Pyrimidine Ligand.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor 2-Amino-Pyrimidine Inhibitor Inhibitor->Destruction_Complex Stabilizes

Caption: Modulation of the Wnt/β-Catenin Signaling Pathway.

Experimental Workflow Diagrams

Drug_Discovery_Workflow Start Scaffold Selection: 2-Amino-Pyrimidine Synthesis Library Synthesis Start->Synthesis Screening High-Throughput Screening (e.g., Kinase Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Selectivity, Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Studies (Animal Models) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vitro->ADMET Candidate Preclinical Candidate Selection In_Vivo->Candidate ADMET->In_Vivo

Caption: Drug Discovery Workflow for 2-Amino-Pyrimidine Based Inhibitors.

Biofilm_Assay_Workflow Culture Bacterial Culture Preparation Inoculation Inoculation into 96-well Plate Culture->Inoculation Treatment Addition of 2-Amino-Pyrimidine Derivatives Inoculation->Treatment Incubation Incubation (24-48h) Treatment->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Wash_Stain Wash to Remove Excess Stain Staining->Wash_Stain Solubilization Solubilize Bound Stain Wash_Stain->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Experimental Workflow for Biofilm Inhibition Assay.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined herein focus on three versatile and widely used synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling. These methods allow for the introduction of a diverse range of functional groups at the C6 position, enabling the exploration of structure-activity relationships in drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatic halides. In the context of this compound, the chlorine atom at the C6 position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The electron-withdrawing nature of the pyrimidine ring facilitates this transformation.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the non-nucleophilic base, such as triethylamine (2.0 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diamino-6-substituted pyrimidine.

Quantitative Data for SNAr on Substituted Pyrimidines
Starting MaterialNucleophileBaseSolventTemperature (°C)Yield (%)
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEtOHRoom TemperatureModerate
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEAEtOHReflux-
2,4-dichloro-5-nitropyrimidineDiethylamine-CHCl₃40-
2,4-dichloro-5-nitropyrimidineTriethylamine-CHCl₃Room Temperature-

Note: Yields are based on literature for analogous substrates and may vary depending on the specific amine and reaction conditions.

Experimental Workflow for SNAr

SNAr_Workflow start Start reactants Combine Starting Material, Amine, Base, and Solvent start->reactants reaction Heat Reaction Mixture (80-120 °C) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for Nucleophilic Aromatic Substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This method is particularly useful for coupling less reactive amines or when SNAr conditions are not suitable. Careful selection of the palladium catalyst, phosphine ligand, and base is crucial for a successful transformation.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5 - 2.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the palladium precatalyst, and the phosphine ligand.

  • Add the base to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Substituted Pyrimidines
Starting MaterialAmine Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-(Pyridin-3-yl)pyrimidin-2-amineVarious aryl bromidesPdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux27-82
6-Aryl-2,4-dichloropyrimidineVarious aminesNot specified----

Note: Yields are based on literature for analogous substrates and may vary depending on the specific amine and reaction conditions.[2][4]

Catalytic Cycle and Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Amido Complex AmineCoord->Amido - HX, + Base Amido->Pd0 Reductive Elimination (forms Ar-NR₂) start_w Start reagents_w Combine Reactants, Catalyst, Ligand, Base start_w->reagents_w inert_w Inert Atmosphere (Ar/N₂) reagents_w->inert_w reaction_w Heat Reaction (80-120 °C) inert_w->reaction_w monitoring_w Monitor Progress reaction_w->monitoring_w workup_w Filtration & Aqueous Workup monitoring_w->workup_w purification_w Column Chromatography workup_w->purification_w product_w Pure Product purification_w->product_w

Caption: Catalytic cycle and workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide.[5] It is a robust and versatile method for the formation of carbon-carbon bonds, making it invaluable for the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-2-amino-4-(diethylamino)pyrimidine.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Pyrimidines
Starting MaterialBoronic Acid PartnerCatalystBaseSolventTemperature (°C)Yield (%)
6-chloro-2,4-diaminopyrimidineVarious arylboronic acidsPd(PPh₃)₄----
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O110Low

Note: Yields are based on literature for analogous substrates and may vary depending on the specific boronic acid and reaction conditions.[6][7]

Catalytic Cycle and Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0_S Pd(0)Ln OxAdd_S Oxidative Addition Complex Pd0_S->OxAdd_S + Ar-Cl Transmetal Transmetalation Complex OxAdd_S->Transmetal + Ar'B(OH)₂ + Base ReductElim Reductive Elimination Intermediate Transmetal->ReductElim ReductElim->Pd0_S Forms Ar-Ar' start_s Start reagents_s Combine Reactants, Catalyst, Base start_s->reagents_s inert_s Inert Atmosphere (Ar/N₂) reagents_s->inert_s reaction_s Heat Reaction (80-110 °C) inert_s->reaction_s monitoring_s Monitor Progress reaction_s->monitoring_s workup_s Aqueous Workup & Extraction monitoring_s->workup_s purification_s Column Chromatography workup_s->purification_s product_s Pure Product purification_s->product_s

Caption: Catalytic cycle and workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine compound available for research purposes.[1][2][3] While direct and extensive proteomics applications of this specific molecule are not widely documented, its chemical structure, featuring a reactive chloropyrimidine core, suggests significant potential as a covalent probe in chemical proteomics. This document outlines potential applications, detailed experimental protocols, and data interpretation guidelines for utilizing this compound to identify and characterize protein targets, inspired by methodologies applied to similar chloropyrimidine-based covalent inhibitors.[4] The pyrimidine scaffold is a crucial component in numerous therapeutic agents, highlighting the importance of understanding the protein interactions of novel pyrimidine derivatives.[5]

Principle of Application: Covalent Chemical Proteomics

The chloro-substituent on the pyrimidine ring can act as an electrophile, susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine. This reactivity allows this compound to be used as a covalent probe to irreversibly bind to its protein targets. Chemical proteomics workflows can then be employed to enrich, identify, and quantify these target proteins from complex biological samples. This approach is invaluable for target deconvolution, selectivity profiling, and understanding the mechanism of action of novel compounds.[6][7]

Potential Applications

  • Target Identification and Validation: Identifying the cellular binding partners of this compound to elucidate its biological mechanism of action.

  • Covalent Ligand Screening: Using the compound as a fragment or lead molecule to discover novel druggable hotspots on proteins, particularly those with reactive cysteine residues.[4]

  • Competitive Profiling: Assessing the selectivity of other developed compounds by competing for binding to the targets of this compound.

Experimental Workflow: Covalent Probe Pulldown Assay

The following is a generalized workflow for identifying the protein targets of this compound using a biotinylated analogue.

G cluster_0 Probe Synthesis cluster_1 Cellular Treatment & Lysis cluster_2 Target Enrichment & Digestion cluster_3 LC-MS/MS Analysis A 2-Amino-6-chloro-4- (diethylamino)pyrimidine B Linker Attachment (e.g., with an alkyne group) A->B C Click Chemistry: Biotin-Azide Addition B->C D Biotinylated Probe C->D E Treat Cells/Lysate with Biotinylated Probe D->E F Covalent Binding to Target Proteins E->F G Cell Lysis & Protein Extraction F->G H Incubation with Streptavidin Beads G->H I Wash to Remove Non-specific Binders H->I J On-bead Tryptic Digestion I->J K Peptide Elution J->K L LC-MS/MS Analysis K->L M Protein Identification & Quantification L->M

Caption: Workflow for identifying protein targets of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Alkyne-tagged Probe

This protocol is a hypothetical adaptation based on general methods for creating chemical probes.

  • Synthesis of an Alkyne-tagged Derivative:

    • Modify the 2-amino group of this compound with a linker containing a terminal alkyne. This can be achieved through standard amine acylation or alkylation reactions. The choice of linker should be considered to minimize steric hindrance.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Labeling of Proteome:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-tagged probe at a final concentration of 10-50 µM for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Click Chemistry for Biotinylation:

    • To the labeled lysate, add the following click chemistry reagents in order: Biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and freshly prepared CuSO4 (final concentration 1 mM).

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight.

    • Pellet the proteins by centrifugation and wash the pellet with ice-cold methanol.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add high-capacity streptavidin agarose beads and incubate for 2-4 hours at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.

Protocol 2: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the streptavidin beads in a buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 55 mM iodoacetamide. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to select precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

Data Presentation and Interpretation

Quantitative data from the proteomics experiment should be clearly structured to facilitate interpretation.

Table 1: Hypothetical Top Protein Hits for this compound Probe

Protein ID (UniProt)Gene NameFold Enrichment (Probe/DMSO)p-valueUnique Peptides Identified
P04637TP5315.21.2e-512
Q06830CSNK2A112.88.5e-59
P62258HSPA810.52.1e-415
P08670VIM9.73.4e-411
P31946YWHAZ8.95.6e-47

Table 2: Example of Competitive Binding Assay Results

Target ProteinIC50 of Competitor A (µM)IC50 of Competitor B (µM)
TP531.5> 50
CSNK2A12.3> 50
HSPA815.8> 50

Signaling Pathway Analysis

Identified protein targets can be mapped to known signaling pathways to infer the potential biological effects of the compound.

G cluster_0 Proposed Cellular Impact Probe 2-Amino-6-chloro-4- (diethylamino)pyrimidine TP53 TP53 Probe->TP53 Inhibition CSNK2A1 CSNK2A1 Probe->CSNK2A1 Inhibition VIM VIM Probe->VIM Inhibition Apoptosis Apoptosis TP53->Apoptosis CellCycle Cell Cycle Arrest TP53->CellCycle Proliferation Cell Proliferation CSNK2A1->Proliferation EMT Epithelial-Mesenchymal Transition VIM->EMT

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-Amino-6-chloro-4-(diethylamino)pyrimidine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a multi-step process beginning with a dihydroxypyrimidine precursor. The key steps are:

  • Dichlorination: Conversion of a dihydroxypyrimidine to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Regioselective Amination: Sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the amino and diethylamino groups at the C2 and C4 positions, respectively. The order of amination is crucial for achieving the desired product and high yield.

Q2: What are the critical factors influencing the yield and purity of the final product?

Several factors can significantly impact the success of the synthesis:

  • Reaction Temperature: Temperature control is crucial for both the chlorination and amination steps to prevent side reactions and decomposition.[1][2]

  • Choice of Base: The type and amount of base used in the amination steps can affect the reaction rate and selectivity.[3]

  • Solvent Selection: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of intermediates.[3][4]

  • Stoichiometry of Reactants: Precise control over the molar ratios of reactants is essential to avoid over-reaction or incomplete conversion.[1]

  • Moisture Control: The presence of water can lead to hydrolysis of the chlorinated pyrimidine intermediate, reducing the yield.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product.[1][3]

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination Step

Symptoms:

  • Incomplete conversion of the dihydroxypyrimidine starting material.

  • Presence of mono-chlorinated byproducts.

  • Formation of insoluble, dark-colored precipitates.

Possible Causes and Solutions:

CauseSuggested Solution
Insufficient Chlorinating Agent Ensure at least one equivalent of POCl₃ is used per hydroxyl group. For large-scale reactions, using a slight excess may be beneficial, but be mindful of the exothermic nature of quenching.[1][2]
Low Reaction Temperature The chlorination reaction often requires high temperatures (e.g., 80-160°C).[1] Ensure the reaction mixture reaches and maintains the optimal temperature.
Moisture Contamination Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inadequate Reaction Time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Degradation of Starting Material High temperatures for prolonged periods can lead to degradation. Optimize the reaction time and temperature.
Issue 2: Poor Regioselectivity during Amination

Symptoms:

  • Formation of a mixture of isomers (e.g., 2-(diethylamino)-4-amino-6-chloropyrimidine and the desired 2-amino-4-(diethylamino)-6-chloropyrimidine).

  • Difficulty in separating the desired product from its isomers.

Possible Causes and Solutions:

CauseSuggested Solution
Incorrect Order of Amination The reactivity of the C2 and C4 positions on the dichloropyrimidine ring is influenced by the existing substituent. Generally, nucleophilic attack is favored at the C4 position.[5] Therefore, it is often advantageous to first react 2-amino-4,6-dichloropyrimidine with diethylamine.
Reaction Conditions Favoring Mixed Products The choice of solvent, temperature, and base can influence regioselectivity.[5] A systematic screening of these parameters may be necessary to optimize for the desired isomer.
Steric Hindrance The steric bulk of the incoming amine can affect the site of substitution.[4]
Issue 3: Formation of Byproducts

Symptoms:

  • Presence of unexpected spots on TLC or peaks in LC-MS.

  • Reduced purity of the final product.

Possible Causes and Solutions:

CauseSuggested Solution
Over-amination (Diamination) Use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents) for the first amination step.[3]
Hydrolysis of Chloro-substituent During workup, quench the reaction mixture in ice-cold water or a basic solution to minimize hydrolysis of the chloro group.[1]
Solvolysis If using an alcohol as a solvent, it can act as a nucleophile. Consider using a non-nucleophilic solvent like dioxane, toluene, or DMF.[3]
Oligomerization Using a higher equivalent of the amine (e.g., 4 equivalents) can sometimes favor the desired mono-aminated product over oligomers.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[6]

  • Reaction Setup: In a well-ventilated fume hood, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. An organic base like pyridine (1.0 eq) can be added to facilitate the reaction.[6]

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is between 7 and 8.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol is based on catalyst-free SNAr amination procedures.[3][4]

  • Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, dioxane, or propanol) in a sealed reaction vessel, add diethylamine (1.1-1.5 eq).[3][7]

  • Addition of Base: Add an inorganic base such as potassium carbonate (K₂CO₃, 2.0-4.0 eq).[3][4]

  • Heating: Heat the reaction mixture to 120-140°C and stir vigorously for 4-8 hours.[3][7] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Quantitative Data Summary

ParameterChlorinationAmination (SNAr)Reference
Temperature 80-160°C120-140°C[1][7]
Solvent Neat (POCl₃) or low solventDMF, Dioxane, Propanol[3][4][6][7]
Base Pyridine (optional)K₂CO₃, Cs₂CO₃, Triethylamine[3][4][6][7]
Reaction Time 2-4 hours4-8 hours[6][7]
Typical Yield >80%60-90%[4][6]

Visualizations

SynthesisWorkflow A 2-Amino-4,6-dihydroxypyrimidine B Chlorination (POCl3) A->B Step 1 C 2-Amino-4,6-dichloropyrimidine B->C D Selective Amination (Diethylamine, Base) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Low Yield in Chlorination Step Cause1 Incomplete Conversion? Start->Cause1 Cause2 Moisture Contamination? Start->Cause2 Cause3 Degradation? Start->Cause3 Sol1 Increase Temperature or Reaction Time Cause1->Sol1 Yes Sol2 Use Anhydrous Reagents & Inert Gas Cause2->Sol2 Yes Sol3 Optimize Temperature & Time Cause3->Sol3 Yes

Caption: Troubleshooting logic for the chlorination step.

TroubleshootingAmination Start Poor Yield/Purity in Amination Step Cause1 Isomer Formation? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Cause3 Low Conversion? Start->Cause3 Sol1 Screen Solvents, Bases & Temperatures Cause1->Sol1 Yes Sol2 Control Stoichiometry, Use Anhydrous Solvent Cause2->Sol2 Yes Sol3 Increase Temperature or Use Pd-Catalyst Cause3->Sol3 Yes

Caption: Troubleshooting logic for the amination step.

References

Technical Support Center: Purification of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The following information is based on general purification principles for substituted pyrimidines and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My reaction mixture contains residual starting materials. How can I remove them?

A1: Unreacted starting materials, such as 2-amino-4,6-dichloropyrimidine, are common impurities. Due to differences in polarity, column chromatography is often the most effective method for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the more polar starting materials from the desired product.

Q2: I have a significant amount of a byproduct, likely 2-amino-4,6-bis(diethylamino)pyrimidine. How can I separate it from my target compound?

A2: The formation of the disubstituted byproduct is a common issue. The polarity difference between your monosubstituted product and the disubstituted byproduct should allow for separation by column chromatography. The disubstituted product is generally less polar than the monosubstituted product. Careful selection of the solvent system and monitoring with Thin Layer Chromatography (TLC) are crucial. Alternatively, fractional recrystallization might be effective if a solvent system can be identified where the solubilities of the two compounds are sufficiently different.

Q3: My final product has a persistent color. What can I do to decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1][2] Dissolve your compound in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The activated carbon can then be removed by hot filtration. Subsequent recrystallization should yield a colorless product. Be aware that activated carbon can also adsorb some of your product, potentially reducing the overall yield.

Q4: I am struggling to find a suitable solvent for recrystallization. What is a good starting point?

A4: For pyrimidine derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.[3] A good starting point is to test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For two-solvent systems, dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity appears.

Q5: What are the recommended starting conditions for column chromatography?

A5: For reverse-phase column chromatography of similar compounds like 2-amino-4,6-dichloropyrimidine, a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) has been used.[4] For normal-phase chromatography, a common choice is silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical purification workflow involves an initial workup of the reaction mixture, followed by one or more purification techniques, and finally, analysis of the purified product.

Purification Workflow cluster_0 Crude Product Isolation cluster_1 Purification cluster_2 Analysis Reaction_Mixture Reaction Mixture Workup Aqueous Workup / Extraction Reaction_Mixture->Workup Quenching Crude_Product Crude Product Workup->Crude_Product Solvent Removal Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Specification

Caption: General workflow for the purification of this compound.

Q2: How can I assess the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your compound.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the solid product can also be a good indicator of purity; a sharp melting point range is indicative of a pure compound.

Data Presentation

To systematically evaluate and optimize your purification protocol, it is recommended to track key quantitative data. The table below provides a template for comparing different purification methods.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (pre-purification, by HPLC)Purity (post-purification, by HPLC)Solvent Volume (mL)
Recrystallization (Solvent A)
Recrystallization (Solvent B)
Column Chromatography (Method 1)
Column Chromatography (Method 2)

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific needs.

General Protocol for Recrystallization:

  • Solvent Selection: Identify a suitable solvent or solvent system by testing the solubility of a small amount of your crude product.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Column Chromatography:

  • TLC Analysis: Develop a TLC method to effectively separate the components of your crude mixture. This will help in choosing the appropriate mobile phase for column chromatography.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, focusing on the most common synthetic challenges.

Topic 1: Low Yields and Reaction Inefficiency

Q1: My Biginelli reaction has a low yield with a significant amount of unreacted starting materials. What are the likely causes and solutions?

A1: Low conversion in the Biginelli reaction is a common issue that can often be traced back to several factors related to catalysts, reaction conditions, or reagents.[1][2][3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical.[3] Traditional Brønsted acids (e.g., HCl) may not be optimal for all substrates.[2][3]

    • Troubleshooting:

      • Ensure the catalyst is active. Reusable catalysts may require regeneration.[1]

      • Screen different Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which can offer improved yields.[3]

      • Optimize the catalyst loading; insufficient amounts can lead to stalling.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled.

    • Troubleshooting:

      • Increase the reaction temperature moderately or extend the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC) to find the optimal balance and avoid product degradation.[1][3]

      • Experiment with different solvents. While ethanol is common, polar aprotic solvents like acetonitrile or even solvent-free conditions can sometimes improve outcomes.[3]

  • Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1][3]

    • Troubleshooting:

      • Use high-purity starting materials. Purify reagents if their quality is uncertain.

Q2: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What should I do?

A2: The Pinner synthesis is highly sensitive to reaction conditions, and low yields are often due to side reactions or incomplete cyclization.

  • Hydrolysis of Intermediates: The Pinner reaction is notoriously moisture-sensitive. The key imidate salt intermediate (Pinner salt) can easily hydrolyze to form esters as byproducts.[2]

    • Troubleshooting:

      • Employ strict anhydrous conditions. Use freshly distilled, dry solvents and oven-dried glassware.[2]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]

      • The classic method involves bubbling dry HCl gas through an anhydrous alcohol solution to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[2]

  • Amidine Quality: The purity of the amidine starting material is critical.

    • Troubleshooting:

      • Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may degrade or hydrolyze over time.[1][2]

  • Incomplete Cyclization: The final ring-closing step can be slow or inefficient.

    • Troubleshooting:

      • If not already in use, add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[1]

      • Some substrates may require extended reaction times for the cyclization to complete.[1]

Topic 2: Side Reactions and Byproduct Formation

Q1: My Biginelli reaction produced a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde, especially at higher temperatures where urea can decompose to generate ammonia.[1]

  • Troubleshooting Strategies:

    • Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce DHP formation.[1]

    • Optimize Catalyst Choice: Certain catalysts can influence the selectivity between the Biginelli and Hantzsch pathways. It may be necessary to screen different catalysts to favor the desired product.[1]

    • Adjust Stoichiometry: Using a slight excess of urea (1.2–1.5 equivalents) can help push the reaction toward the desired Biginelli product.[2]

Q2: I suspect the formation of Knoevenagel condensation or uncyclized intermediates in my Biginelli reaction. How can I confirm and prevent this?

A2: The Knoevenagel condensation product (from the aldehyde and β-ketoester) and open-chain ureide intermediates are common byproducts that consume starting materials and complicate purification.[2]

  • Confirmation: These byproducts can be identified using NMR and mass spectrometry. The Knoevenagel adduct will lack the urea moiety, while the open-chain intermediate will show fragments corresponding to all three components but will not be cyclized.[2]

  • Prevention of Knoevenagel Product:

    • Use a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the N-acyliminium ion intermediate over the Knoevenagel pathway.[2]

  • Driving Cyclization to Completion:

    • If the open-chain intermediate is the major product, the final cyclization-dehydration step is likely stalled. Increase the concentration or strength of the acid catalyst, or increase the reaction temperature to provide the necessary activation energy for ring closure.[2]

Topic 3: Purification and Regioselectivity

Q1: I am struggling to purify my substituted pyrimidine product. What are the best strategies?

A1: Purification can be challenging when the desired product and impurities have similar physicochemical properties.[4] A systematic approach is required.

  • Recrystallization: This is a cost-effective first-line technique for solid compounds. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.[5]

  • Column Chromatography: This is the most common method for separating complex mixtures.

    • Troubleshooting: If separation is poor due to similar polarities, experiment with different solvent systems (eluents).[4] If the product is unstable on silica gel, consider using a different stationary phase like alumina.[4]

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative HPLC is a powerful, high-resolution option.[5]

Q2: How can I control regioselectivity when synthesizing polysubstituted pyrimidines?

A2: Achieving the desired substitution pattern is a major challenge, especially on a pre-formed pyrimidine ring.

  • Directing Groups: The use of appropriate directing groups can control the position of incoming substituents during electrophilic or nucleophilic substitution.

  • Protecting Groups: Temporarily masking a reactive site with a protecting group allows for reactions to occur at other positions.[4][6] For example, a p-benzyloxybenzyloxy group has been used to mask the oxo function of a 4(3H)-pyrimidinone ring during synthesis.[7]

  • Strategic Synthesis Design: Often, the most effective method is to build the desired substitution pattern into the acyclic precursors before the final ring-closing cyclization step. This provides more reliable control over the final structure.

  • Metalation: Directed C-H metalation using specialized bases can achieve regioselective functionalization at positions that are otherwise difficult to access.[8]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the outcome of the Biginelli reaction. The following table summarizes yields reported under various conditions for the synthesis of a model dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)EthanolReflux4~40-60[2] (Implied)
Yb(OTf)₃None (Solvent-free)1000.595[9]
FeCl₃ / TEOSNone (Solvent-free)1001.594[9]
RuCl₃None (Solvent-free)1000.2592[9]
Sulfated ZirconiaNone (Solvent-free)602-4High (unspecified)[1]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Byproducts

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[1]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl Acetoacetate): 1 mmol

  • Urea: 1.5 mmol

  • Catalyst (e.g., sulfated zirconia): 50 mg

  • Ethanol (for work-up)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under anhydrous conditions.[1]

Materials:

  • 1,3-dicarbonyl compound (e.g., Acetylacetone): 10 mmol

  • Amidine hydrochloride (e.g., Acetamidine hydrochloride): 10 mmol

  • Base (e.g., Sodium ethoxide in ethanol): 10 mmol

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen).

  • In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol.

  • To this solution, add the base (10 mmol of sodium ethoxide solution) dropwise at 0°C to generate the free amidine.

  • After stirring for 15-20 minutes, add the 1,3-dicarbonyl compound (10 mmol) to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and logical relationships in pyrimidine synthesis.

G Troubleshooting Workflow for Low Yield in Biginelli Reaction start Low Yield Observed check_tlc Analyze Reaction Mixture (TLC/HPLC) start->check_tlc unreacted_sm High Amount of Unreacted Starting Materials? check_tlc->unreacted_sm major_byproduct Major Byproduct Formed? check_tlc->major_byproduct unreacted_sm->major_byproduct No sol_catalyst 1. Check Catalyst Activity/Loading 2. Increase Catalyst Amount 3. Screen Alternative Catalysts unreacted_sm->sol_catalyst Yes sol_conditions 1. Increase Temperature Moderately 2. Extend Reaction Time 3. Change Solvent unreacted_sm->sol_conditions Yes sol_purity Check Purity of Reagents unreacted_sm->sol_purity Yes identify_byproduct Identify Byproduct (NMR, MS) major_byproduct->identify_byproduct Yes is_hantzsch Is it Hantzsch DHP (Fluorescent)? identify_byproduct->is_hantzsch is_intermediate Is it Uncyclized Intermediate? identify_byproduct->is_intermediate sol_hantzsch 1. Lower Reaction Temperature 2. Adjust Stoichiometry (More Urea) is_hantzsch->sol_hantzsch Yes sol_intermediate 1. Increase Acid Catalyst Strength 2. Increase Temperature is_intermediate->sol_intermediate Yes

Caption: Troubleshooting workflow for the Biginelli reaction.

G Biginelli vs. Hantzsch Competing Reaction Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway reactants Aldehyde + β-Ketoester + Urea biginelli_int N-Acyliminium Intermediate reactants->biginelli_int 1:1:1.5 Stoichiometry hantzsch_int Ammonia Formation (from Urea decomposition) reactants->hantzsch_int 2:1 Aldehyde:β-Ketoester Ratio dhpm Dihydropyrimidinone (DHPM) [Desired Product] biginelli_int->dhpm dhp 1,4-Dihydropyridine (DHP) [Byproduct] hantzsch_int->dhp temp High Temperature Favors Hantzsch temp->hantzsch_int

Caption: Biginelli vs. Hantzsch reaction pathways.

G General Experimental Workflow for Pyrimidine Synthesis prep 1. Reagent Preparation (Purity Check, Anhydrous Solvents) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents/Catalyst) prep->setup monitor 3. Reaction Monitoring (TLC, HPLC, or GC) setup->monitor workup 4. Work-up & Isolation (Quenching, Extraction, Evaporation) monitor->workup purify 5. Purification (Chromatography, Recrystallization) workup->purify char 6. Characterization (NMR, MS, m.p.) purify->char

Caption: General workflow for pyrimidine synthesis experiments.

G Decision Flowchart for Product Purification start Crude Product Isolated is_solid Is the product solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Perform Flash Column Chromatography is_solid->run_column No (Oil) is_pure_recryst Is it pure after recrystallization? try_recryst->is_pure_recryst is_pure_recryst->run_column No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is separation successful and product pure? run_column->is_pure_column change_column Modify Column Conditions: - Change Eluent System - Use Alumina instead of Silica is_pure_column->change_column No is_pure_column->final_product Yes change_column->run_column use_hplc Consider Preparative HPLC for high purity change_column->use_hplc

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminopyrimidine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aminopyrimidines?

A1: Several effective methods are commonly employed for the synthesis of aminopyrimidines. The choice of method often depends on the desired substitution pattern and available starting materials. Key methods include:

  • Biginelli Reaction: A one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be precursors to aminopyrimidines.[1]

  • Pinner Synthesis: This method involves the reaction of a 1,3-dicarbonyl compound with an amidine.[1]

  • Reaction of Chalcones with Guanidine: Substituted chalcones can react with guanidine hydrochloride in the presence of a base to form 2-aminopyrimidines.[2][3]

  • Substitution on Dichloropyrimidines: Commercially available 2-amino-4,6-dichloropyrimidine can be reacted with various amines to produce a diverse range of substituted aminopyrimidines.[2][4]

  • Microwave-Assisted Organic Synthesis (MAOS): This technology can significantly reduce reaction times and improve yields for various aminopyrimidine syntheses.[3]

Q2: My reaction is resulting in a very low yield. What are the general parameters I should investigate?

A2: Low yields in aminopyrimidine synthesis can stem from several factors. Key parameters to optimize include:

  • Reaction Temperature and Time: These are critical parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][5]

  • Catalyst Choice and Activity: The catalyst is essential for many of these reactions. Screening different catalysts (e.g., Brønsted vs. Lewis acids) and optimizing their concentration can significantly impact the yield.[1][5]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and yields. Experimenting with different solvents or even solvent-free conditions may be beneficial.[1][5]

  • Purity of Reagents: Impurities in starting materials can lead to unwanted side reactions and lower the yield.[1][5]

  • Atmosphere Control: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the outcome.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of aminopyrimidines.

Issue 1: Low Yield and Conversion in the Biginelli Reaction

Q: I am performing a Biginelli reaction and observing a significant amount of unreacted starting materials, leading to a low yield. What are the likely causes and how can I improve the conversion?

A: Low conversion in the Biginelli reaction is a common issue. Here are several troubleshooting steps to improve your yield:

  • Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts.

    • Solution: Ensure your catalyst is fresh and active. If using a reusable catalyst, it may need regeneration. Consider screening different catalysts, as some Lewis acids (e.g., FeCl₃, ZnCl₂) may be more effective than traditional Brønsted acids for your specific substrates.[5]

  • Suboptimal Reaction Conditions: The reaction may not have reached completion.

    • Solution: Increase the reaction time or moderately increase the temperature. Use TLC to monitor the reaction's progress to find the optimal conditions.[1]

  • Solvent Choice: The solvent can impact the solubility of your reactants and the overall reaction rate.

    • Solution: While ethanol is commonly used, other polar solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[1][5]

  • Purity of Starting Materials: Impurities can inhibit the reaction.

    • Solution: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity.[1][5]

G start Low Yield in Biginelli Reaction catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions solvent Evaluate Solvent start->solvent reagents Verify Reagent Purity start->reagents solution1 Use fresh catalyst or screen alternatives (e.g., Lewis acids) catalyst->solution1 solution2 Increase reaction time/ temperature and monitor with TLC conditions->solution2 solution3 Test different polar solvents or solvent- free conditions solvent->solution3 solution4 Use high-purity starting materials reagents->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Troubleshooting workflow for the Biginelli reaction.
Issue 2: Formation of Fluorescent Byproduct in the Biginelli Reaction

Q: My Biginelli reaction is producing a yellow, highly fluorescent byproduct instead of the desired dihydropyrimidinone. What is this byproduct and how can I prevent its formation?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway.

    • Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The catalyst can influence the selectivity between the two pathways.

    • Solution: Experiment with different catalysts, as some may favor the Biginelli reaction over the Hantzsch reaction.

  • Order of Addition: Adding urea last may help minimize its decomposition into ammonia.

G reactants Aldehyde + β-Ketoester + Urea biginelli Biginelli Pathway reactants->biginelli hantzsch Hantzsch Pathway (competing) reactants->hantzsch product_b Desired Dihydropyrimidinone biginelli->product_b conditions_b Lower Temperature biginelli->conditions_b product_h Fluorescent Dihydropyridine Byproduct hantzsch->product_h conditions_h Higher Temperature hantzsch->conditions_h

Biginelli vs. Hantzsch reaction pathways.
Issue 3: Difficulties in Purifying Polar Aminopyrimidines

Q: My synthesized aminopyrimidine is highly polar and difficult to purify using standard reversed-phase chromatography. What purification strategies can I employ?

A: Purifying highly polar compounds like many aminopyrimidines can be challenging. Here are some effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often more successful than reversed-phase chromatography for polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content.[7]

  • Supercritical Fluid Chromatography (SFC): SFC can also be an effective technique for purifying polar aminopyrimidines.[7]

  • Ion-Pairing Reagents: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase in reversed-phase chromatography can enhance retention by forming a neutral ion-pair with your charged analyte.[7]

  • Crystallization: This is a standard and effective method for purifying solid aminopyrimidine products.[7]

  • Mobile Phase pH Adjustment: Controlling the pH of the mobile phase with a buffer or acid can lead to more reproducible results in chromatography. For basic compounds, a slightly acidic mobile phase can improve peak shape.[7]

G start Crude Polar Aminopyrimidine dissolve Dissolve sample in initial mobile phase (e.g., 95:5 ACN:Aqueous) start->dissolve inject Inject onto HILIC column dissolve->inject gradient Run gradient elution (e.g., 95% to 50% B) inject->gradient collect Collect fractions based on UV detection gradient->collect analyze Analyze fractions (e.g., by LC-MS) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Aminopyrimidine evaporate->end

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound is precipitating. What should I do?

A1: Precipitate formation is a common indicator of poor solubility. Here are several steps to troubleshoot this issue:

  • Solvent Selection: The choice of solvent is critical. While initial attempts may involve common organic solvents, a systematic approach is recommended. Consider less common but effective solvents for pyrimidine derivatives, such as N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), or triethylene glycol dimethyl ether (triglyme).

  • Co-Solvent Systems: Employing a co-solvent system can significantly enhance solubility. A mixture of an organic solvent with an aqueous buffer is often effective. For instance, a combination of DMSO and a buffer like phosphate-buffered saline (PBS) can be optimized.

  • pH Adjustment: As this compound has basic amino groups, its solubility is pH-dependent. Lowering the pH of the aqueous component of your solvent system will protonate these groups, which can increase solubility. Experiment with buffers at different pH values (e.g., pH 4.0, 5.0, 6.0) to find the optimal condition.

  • Heating: Gently warming the solution can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.

  • Sonication: Using a sonicator can help break down solute particles and facilitate dissolution.

Q2: What are the recommended starting solvents for this compound?

A2: For initial solubility screening, a range of solvents should be tested to determine the most suitable one for your specific application. The following table summarizes common solvents and their typical applications.

SolventAbbreviationDielectric Constant (20°C)Common Use
Dimethyl SulfoxideDMSO47.2High-throughput screening, stock solutions
N,N-DimethylformamideDMF36.7Organic synthesis, stock solutions for less soluble compounds
EthanolEtOH24.6In vivo studies (with caution), formulations
MethanolMeOH33.0Analytical chemistry, early-stage screening
1-methyl-2-pyrrolidinoneNMP32.2Formulations, toxicology studies
Polyethylene Glycol 400PEG 40012.5Vehicle for in vivo studies, formulation development
Water (pH adjusted)-80.1Aqueous assays, but typically requires pH modification for this compound

Q3: How can I systematically determine the solubility of this compound in different solvents?

A3: A kinetic solubility assay is a standard method to quickly assess the solubility of a compound in various aqueous solutions. This can be followed by a thermodynamic solubility measurement for more precise data.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility of this compound in different buffer systems.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of your chosen aqueous buffer (e.g., PBS at pH 7.4, citrate buffer at pH 5.0). This creates a 100 µM solution with 1% DMSO.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Visualizing Experimental Workflow and Logical Relationships

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Systematic Approach cluster_3 Desired Outcome start Precipitation Observed sonicate Sonication start->sonicate heat Gentle Heating start->heat solvent Solvent Screening sonicate->solvent heat->solvent cosolvent Co-solvent System solvent->cosolvent ph pH Adjustment cosolvent->ph formulation Formulation Strategy ph->formulation end Soluble Compound formulation->end G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor 2-Amino-6-chloro-4- (diethylamino)pyrimidine inhibitor->raf

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. It is intended for researchers, scientists, and professionals in drug development to help identify and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the common side reactions?

The most common synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The key is to achieve mono-substitution.

The primary side reactions include:

  • Disubstitution: The reaction proceeds too far, and diethylamine displaces both chlorine atoms, yielding 2-Amino-4,6-bis(diethylamino)pyrimidine.

  • Hydrolysis: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of 2-amino-6-hydroxy-4-(diethylamino)pyrimidine.[1][2]

  • Incomplete Reaction: The reaction does not go to completion, leaving unreacted 2-amino-4,6-dichloropyrimidine starting material.

Reaction_Pathway A 2-Amino-4,6-dichloropyrimidine B This compound (Target Product) A->B + Diethylamine (1 eq) C 2-Amino-4,6-bis(diethylamino)pyrimidine (Disubstitution) B->C + Diethylamine (>1 eq) D 2-Amino-6-hydroxy-4-(diethylamino)pyrimidine (Hydrolysis) B->D + H₂O DEA Diethylamine DEA->A DEA2 Excess Diethylamine DEA2->B H2O Water (Contaminant) H2O->B

Caption: Main reaction pathway and key side reactions.

Q2: How can I minimize the formation of the disubstituted side product, 2-Amino-4,6-bis(diethylamino)pyrimidine?

Formation of the disubstituted product is typically caused by using an excess of diethylamine or running the reaction for too long or at too high a temperature. To minimize it:

  • Control Stoichiometry: Use a precise molar equivalent of diethylamine (1.0 to 1.1 equivalents) relative to the 2-amino-4,6-dichloropyrimidine starting material.

  • Temperature Control: Maintain a controlled temperature. The reaction can often be run at room temperature or with gentle heating. Avoid high temperatures which can accelerate the second substitution.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent over-reaction.

Q3: My analysis shows an impurity with a mass corresponding to a hydroxyl group instead of a chlorine atom. What causes this?

This impurity is likely 2-amino-6-hydroxy-4-(diethylamino)pyrimidine, formed via hydrolysis of the chloro group. Chloropyrimidines can be sensitive to hydrolysis, particularly under basic conditions.[3]

  • Cause: The presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware. The base used (often triethylamine or an excess of diethylamine) can promote this hydrolysis.

  • Prevention:

    • Ensure all solvents (e.g., propanol, acetone) are anhydrous.[4]

    • Dry all glassware thoroughly before use.

    • Use freshly opened or properly stored reagents.

Q4: The reaction is very slow or incomplete, and I am recovering a large amount of starting material. How can I improve the conversion rate?

Low conversion can be due to several factors:

  • Insufficient Temperature: While high temperatures can cause side reactions, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.

  • Base Strength: A suitable base, such as triethylamine, is often added to scavenge the HCl generated during the reaction.[4] Ensure an adequate amount (at least one equivalent) is used.

  • Solvent Choice: The reaction is typically run in a polar aprotic solvent like acetone or an alcohol like propanol.[4][5] The choice of solvent can significantly impact reaction rates.

Troubleshooting Guide

This workflow provides a systematic approach to identifying and solving common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction (Starting material remains) check_tlc->incomplete No multi_spots Multiple Products/ Side Reactions check_tlc->multi_spots Yes, but impure complete Reaction Complete check_tlc->complete Yes, clean action_incomplete1 Increase temperature moderately (e.g., to 50°C) incomplete->action_incomplete1 action_incomplete2 Check base stoichiometry and add more if needed incomplete->action_incomplete2 identify_impurity Identify Side Product (by Mass Spec) multi_spots->identify_impurity workup Proceed to Work-up and Purification complete->workup action_incomplete1->check_tlc action_incomplete2->check_tlc disub Disubstitution Product identify_impurity->disub M+69 hydrolysis Hydrolysis Product identify_impurity->hydrolysis M-16 action_disub Reduce reaction time/ temperature or use exact stoichiometry disub->action_disub action_hydrolysis Use anhydrous solvents and dry glassware hydrolysis->action_hydrolysis

Caption: A troubleshooting workflow for synthesis issues.

Summary of Side Reactions and Solutions
Side Product / Issue Potential Cause Preventative Measure / Solution Analytical Signature (vs. Product)
2-Amino-4,6-bis(diethylamino)pyrimidineExcess diethylamine; high temperature; long reaction time.Use 1.0-1.1 eq. of diethylamine; maintain moderate temperature; monitor reaction closely.Higher Rf on TLC; M+69 in mass spectrum.
2-Amino-6-hydroxy-4-(diethylamino)pyrimidinePresence of water in reagents or solvents.Use anhydrous solvents and reagents; ensure glassware is dry.[3]Lower Rf on TLC; M-16 in mass spectrum.
Unreacted 2-Amino-4,6-dichloropyrimidineInsufficient temperature or reaction time; inadequate base.Gently heat the reaction; ensure ≥1 eq. of a suitable base (e.g., triethylamine) is used.Spot corresponding to starting material on TLC.

Experimental Protocol

This is a general protocol for the synthesis of this compound. Researchers should adapt it as necessary for their specific laboratory conditions.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Diethylamine

  • Triethylamine

  • Anhydrous Propanol (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-4,6-dichloropyrimidine (1.0 eq.).

  • Solvent Addition: Add anhydrous propanol (approx. 10 mL per gram of starting material). Stir the suspension at room temperature.

  • Reagent Addition: In a separate vial, mix diethylamine (1.05 eq.) and triethylamine (1.1 eq.). Add this mixture dropwise to the stirred suspension over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

References

Technical Support Center: Stability and Degradation of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation of chloropyrimidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you troubleshoot your experiments with chloropyrimidines.

Issue 1: Low or No Yield of the Desired Product in a Reaction Involving a Chloropyrimidine

Question: I am performing a nucleophilic substitution reaction with a chloropyrimidine, but I am getting a low yield of my target compound. What are the possible causes and how can I improve the yield?

Answer: Low yields in reactions involving chloropyrimidines can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.

  • Degradation of the Chloropyrimidine: Chloropyrimidines can degrade, especially if they are old or have been improperly stored. The primary degradation pathway is hydrolysis to the corresponding hydroxypyrimidine, which is unreactive in nucleophilic substitution reactions.

    • Solution: Use a fresh batch of the chloropyrimidine. If you suspect degradation, you can check the purity of your starting material by HPLC or TLC.

  • Presence of Moisture: Water in the reaction mixture will hydrolyze the chloropyrimidine, reducing the amount available to react with your nucleophile.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Inadequate Reaction Conditions: The reaction may not be proceeding to completion due to suboptimal conditions.

    • Solution:

      • Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.

      • Base: For nucleophilic aromatic substitution (SNAr) reactions, the choice and amount of base are critical. Ensure you are using a suitable base (e.g., K₂CO₃, Et₃N, or for weaker nucleophiles, a stronger base like NaH) in the correct stoichiometric amount to facilitate the reaction.[1]

      • Solvent: The solubility of the reactants can impact the reaction rate. If solubility is an issue, consider switching to a different anhydrous aprotic solvent such as DMF, DMSO, or acetonitrile.[2]

Issue 2: Formation of Multiple Products or Unexpected Side Products

Question: My reaction is producing multiple spots on the TLC plate, and I am having difficulty isolating my desired product. What are these side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue when working with reactive compounds like chloropyrimidines. The primary culprits are hydrolysis and over-reaction.

  • Hydrolysis Product: The most common side product is the corresponding hydroxypyrimidine, formed from the reaction of the chloropyrimidine with water.[2]

    • Solution: As mentioned previously, ensure strictly anhydrous conditions for your reaction.

  • Dimerization or Over-alkylation: If your nucleophile has multiple reactive sites or can react more than once with the chloropyrimidine, you may observe the formation of dimers or over-alkylated products.

    • Solution: Control the stoichiometry of your reactants carefully. A slow, dropwise addition of the chloropyrimidine to the nucleophile can sometimes minimize these side reactions.

  • Solvent Adducts: If you are using a nucleophilic solvent (e.g., an alcohol), it may react with the chloropyrimidine to form a solvent adduct.

    • Solution: Use a non-nucleophilic, aprotic solvent for your reaction.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store my chloropyrimidine compounds? A1: Proper storage is crucial to maintain the stability of chloropyrimidines. For long-term storage, it is recommended to store them at -20°C in a tightly sealed container to protect from moisture and light.[2] For short-term use, storage at 4°C is often acceptable. Always refer to the supplier's recommendations.

Q2: My chloropyrimidine has changed color. Is it still usable? A2: A change in color or physical appearance is an indication of potential degradation. While it might not be completely decomposed, its purity is compromised. It is highly recommended to use a fresh, high-purity batch for your experiments to ensure reproducibility.

Q3: Can I store chloropyrimidines in solution? A3: Storing chloropyrimidines in solution for extended periods is generally not recommended as it can accelerate degradation. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C for a limited time (e.g., up to one month at -20°C or up to six months at -80°C).[2]

Degradation and Stability

Q4: What are the main factors that cause chloropyrimidine degradation? A4: The primary factors are:

  • Moisture: Leads to hydrolysis, forming less reactive hydroxypyrimidines.

  • pH: Stability is pH-dependent. Generally, chloropyrimidines are more stable in acidic to neutral conditions and degrade more rapidly in alkaline conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Some chloropyrimidines are light-sensitive and can undergo photodegradation.[1]

Q5: What are the common degradation products of chloropyrimidines? A5: The most common degradation product is the corresponding hydroxypyrimidine, resulting from hydrolysis. Under photolytic conditions, other products such as bipyrimidines can also be formed.[1]

Data on Chloropyrimidine Stability

The stability of chloropyrimidines is highly dependent on their substitution pattern and the environmental conditions. Below is a summary of available data.

CompoundConditionHalf-life (t½)Degradation Product(s)
2-Chloropyrimidine UV irradiation (λ = 254 nm) in anaerobic aqueous solutionNot specified2-Hydroxypyrimidine, 2-Chloro-4,2'-bipyrimidine[1]
4-Amino-2,6-dichloropyrimidine Alkaline conditionsDecomposesNot specified[3]
2-(Chloromethyl)pyrimidine hydrochloride In the presence of waterNot specified2-(Hydroxymethyl)pyrimidine[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Chloropyrimidine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the chloropyrimidine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid chloropyrimidine to dry heat at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to separate the parent compound from any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Chloropyrimidine Analysis

This protocol provides a general starting point for developing an HPLC method to analyze a chloropyrimidine and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the chloropyrimidine and expected degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Analysis and Data Interpretation:

  • Inject a blank (solvent), a standard solution of the unstressed chloropyrimidine, and the stressed samples.

  • Compare the chromatograms of the stressed samples to the unstressed standard to identify new peaks corresponding to degradation products.

  • The peak area of the parent compound can be used to quantify the extent of degradation.

  • For identification of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).

Visualizations

cluster_factors Factors Affecting Stability cluster_compound cluster_pathways Degradation Pathways cluster_products Degradation Products Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis pH pH (especially alkaline) pH->Hydrolysis Temp Elevated Temperature Thermal Thermal Degradation Temp->Thermal Light Light Exposure Photo Photodegradation Light->Photo Chloropyrimidine Chloropyrimidine Chloropyrimidine->Hydrolysis Chloropyrimidine->Thermal Chloropyrimidine->Photo Products Hydroxypyrimidines & Other Degradants Hydrolysis->Products Thermal->Products Photo->Products

Caption: Factors and pathways leading to the degradation of chloropyrimidines.

start Start: Chloropyrimidine Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc lcms Identify Degradation Products by LC-MS/MS hplc->lcms end End: Stability Profile & Degradation Pathway lcms->end

Caption: Experimental workflow for a forced degradation study of chloropyrimidines.

References

Technical Support Center: Troubleshooting SNAr Reactions on Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your SNAr reactions.

1. Low to No Product Yield

  • Question: I am observing very low or no yield of my desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low product yield in SNAr reactions on pyrimidines can stem from several factors. Here is a breakdown of potential causes and corresponding troubleshooting steps:

    | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Insufficiently Activated Pyrimidine Ring | Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1][2] | | Poor Leaving Group | Utilize a substrate with a good leaving group. The general order of reactivity for halogens in SNAr is F > Cl > Br > I.[1] The high electronegativity of fluorine makes the attached carbon more electrophilic.[1] | | Weak Nucleophile | Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonate it with a strong base to form the more reactive alkoxide.[1] | | Low Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate, with temperatures often ranging from room temperature to 80-120 °C.[1][2] Microwave irradiation can also be a viable option to enhance yields and shorten reaction times.[1][2] | | Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the nucleophile and facilitate the reaction.[1][2] | | Unsuitable or Insufficiently Strong Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the corresponding alkoxide.[1] |

2. Formation of Multiple Products or Isomers

  • Question: My reaction is producing a mixture of isomers (e.g., C2 vs. C4 substitution) or multiple products. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge, particularly with di-substituted pyrimidines like 2,4-dichloropyrimidine. Here’s how to address this issue:

    | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Competing Reaction at Different Positions (Regioselectivity) | The electronic environment of the pyrimidine ring heavily influences regioselectivity. While substitution at C4 is generally favored for 2,4-dichloropyrimidines, this can be altered:[1][3][4][5][6] • An electron-donating group (EDG) at C6 can favor substitution at C2.[1][3][4] • An electron-withdrawing group (EWG) at C5 generally enhances reactivity at C4.[1] • Modifying the nucleophile can also influence the outcome. For instance, tertiary amine nucleophiles have demonstrated high C2 selectivity on 2,4-dichloropyrimidines with an EWG at C5.[1][7][8] | | Di-substitution Instead of Mono-substitution | To favor mono-substitution: • Use a stoichiometric amount of the nucleophile.[1] • Lower the reaction temperature.[1] • Consider using a less reactive nucleophile.[1] |

3. Presence of Side Reactions

  • Question: I am observing unexpected byproducts. What are the common side reactions and how can I minimize them?

  • Answer: Side reactions can significantly reduce the yield of your desired product. Below are common side reactions and preventative measures:

    | Side Reaction | Troubleshooting Steps | | :--- | :--- | | Solvolysis (Reaction with Solvent) | If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[1] • Use a non-nucleophilic solvent.[1] • If an alcohol is necessary as the solvent, consider using it as the limiting reagent if it also serves as the nucleophile.[1] | | Hydrolysis of Starting Material or Product | Ensure anhydrous reaction conditions by using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1] | | Ring-Opening or Degradation of the Pyrimidine Ring | This can happen under harsh basic conditions or at very high temperatures.[1] • Employ milder bases and lower reaction temperatures.[1] |

4. Difficulty in Product Purification

  • Question: I am struggling to purify my final product. What strategies can I use?

  • Answer: Purification can be challenging, especially with polar products. Here are some recommended techniques:

    | Issue | Purification Strategy | | :--- | :--- | | Highly Polar Product | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] • Utilize acid-base extraction to separate basic or acidic products/impurities.[1] • Recrystallization is often effective for solid products.[1] • If column chromatography is necessary, try a different solvent system or a specialized stationary phase.[1] |

Experimental Protocols

General Protocol for SNAr Amination of a Chloropyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[2]

  • Addition of Reagents: Add the amine (1.5 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[2]

  • Monitoring: Monitor the progress of the reaction using TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[2]

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] The crude product can then be further purified by column chromatography or recrystallization.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start SNAr Reaction Issue low_yield Low/No Yield? start->low_yield check_activation Check Ring Activation & Leaving Group low_yield->check_activation Yes multiple_products Multiple Products? low_yield->multiple_products No optimize_conditions Optimize Temp., Solvent, Base, & Nucleophile Strength check_activation->optimize_conditions end_node Successful Reaction optimize_conditions->end_node check_regio Analyze Substituent Effects & Nucleophile Choice multiple_products->check_regio Yes side_reactions Side Reactions? multiple_products->side_reactions No control_stoichiometry Control Stoichiometry & Lower Temperature check_regio->control_stoichiometry control_stoichiometry->end_node check_conditions Use Anhydrous Conditions, Milder Base/Temp. side_reactions->check_conditions Yes side_reactions->end_node No check_conditions->end_node

Caption: A workflow for troubleshooting common SNAr reaction issues.

G cluster_start Substrate cluster_decision Decision Points cluster_outcome Predicted Outcome start 2,4-Dichloropyrimidine substituent Substituent on Ring? start->substituent edg_c6 EDG at C6? substituent->edg_c6 Yes c4_favored C4 Substitution Favored substituent->c4_favored No ewg_c5 EWG at C5? edg_c6->ewg_c5 No c2_favored C2 Substitution Favored edg_c6->c2_favored Yes nucleophile Nucleophile Type? ewg_c5->nucleophile No c4_enhanced C4 Reactivity Enhanced ewg_c5->c4_enhanced Yes nucleophile->c4_favored Other c2_selective C2 Highly Selective (with tertiary amines) nucleophile->c2_selective Tertiary Amine c4_enhanced->nucleophile

Caption: Regioselectivity in SNAr reactions on 2,4-dichloropyrimidine.

G cluster_start Nucleophile cluster_decision Base Selection cluster_base_choice Recommended Base start Select Nucleophile nucleophile_type Nucleophile Type? start->nucleophile_type amine Amine nucleophile_type->amine Amine alcohol Alcohol nucleophile_type->alcohol Alcohol non_nucleophilic_base Non-nucleophilic organic base (e.g., TEA, DIPEA) amine->non_nucleophilic_base strong_base Strong base (e.g., NaH, t-BuOK) alcohol->strong_base

Caption: A decision guide for selecting the appropriate base.

Frequently Asked Questions (FAQs)

Q1: Why do nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto one of the electronegative nitrogen atoms.[1] This resonance stabilization makes the intermediate more stable and lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1][9]

Q2: What is the general order of leaving group ability in SNAr reactions on pyrimidines?

A2: For halogens, the general order of leaving group ability in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack.[1]

Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine)?

A3: Substituents on the pyrimidine ring can significantly impact the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1][3][4][5][6] However, this preference can be altered by other substituents:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][3][4]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[1]

Q4: What role does the base play in SNAr reactions with amine and alcohol nucleophiles?

A4: The role of the base is dependent on the nucleophile:

  • Amine Nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is formed during the reaction.[1]

  • Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the alcohol and form the more nucleophilic alkoxide anion.[1]

References

Technical Support Center: Scaling Up the Production of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method involves a two-step process. The first step is the synthesis of an intermediate, 2,4-diamino-6-chloropyrimidine, from 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent step involves the selective nucleophilic substitution of one of the amino groups with diethylamine.

Q2: What are the critical parameters to control during the chlorination step?

A2: The key parameters for the chlorination of 2,4-diamino-6-hydroxypyrimidine include reaction temperature, the molar ratio of phosphorus oxychloride, and the presence of an acid scavenger.[1] Careful control of these factors is crucial to maximize yield and minimize the formation of impurities.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur. During pyrimidine synthesis, incomplete cyclization, hydrolysis of starting materials or intermediates, and the formation of dimeric species are potential issues.[2][3] In the context of chlorination, over-chlorination or degradation of the pyrimidine ring can occur under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine the extent of conversion.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified using column chromatography or recrystallization. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the product and impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 2,4-diamino-6-chloropyrimidine in the Chlorination Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using TLC.[2] - Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition.
Suboptimal Reagent Ratio - Phosphorus Oxychloride: Ensure a sufficient excess of POCl₃ is used, as it often serves as both reactant and solvent.[1]
Hydrolysis of Product - Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the chlorinated product upon workup.
Inefficient Quenching - Quenching Method: The process of quenching excess POCl₃ is critical. Slowly adding the reaction mixture to ice water is a common method.[4] Inconsistent quenching can lead to product loss.
Problem 2: Formation of Impurities during Nucleophilic Substitution with Diethylamine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Di-substitution - Stoichiometry: Carefully control the stoichiometry of diethylamine to favor mono-substitution. - Temperature: Running the reaction at a lower temperature can increase selectivity.
Reaction with the 2-Amino Group - Protecting Groups: While more complex, the use of a protecting group on the 2-amino position could be considered for improved selectivity, though this adds extra steps to the synthesis.
Side Reactions of Diethylamine - Base Selection: The choice of base to scavenge the HCl generated during the reaction is important. A non-nucleophilic base is preferred to avoid competing reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is adapted from established procedures for similar compounds.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (9 mL) to the flask.

  • Heating: Stir the mixture and heat it to 97°C for 17 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add it to ice water.

  • Hydrolysis: Stir the resulting solution at 90°C for 1 hour.

  • Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the white solid product.

Expected Yield: Approximately 85%.

Protocol 2: Synthesis of this compound

This is a general procedure based on nucleophilic aromatic substitution principles.

  • Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Addition of Reagents: Add diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Summary of Reaction Conditions for Chlorination

ParameterConditionExpected Outcome
Starting Material2,4-diamino-6-hydroxypyrimidine
Chlorinating AgentPhosphorus Oxychloride (POCl₃)
Temperature97°CHigh conversion
Reaction Time17 hoursCompletion of reaction
Yield~85%[4]

Table 2: Troubleshooting Guide for Low Yield in Chlorination

Observation on TLCPotential CauseSuggested Action
Significant starting material remainingIncomplete reactionIncrease reaction time or temperature
Streaking or multiple unidentified spotsDecompositionLower reaction temperature; ensure anhydrous conditions
Product spot is faintPoor extraction or hydrolysisCheck pH during workup; use fresh, dry extraction solvent

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution A 2,4-diamino-6-hydroxypyrimidine B Add POCl3 A->B C Heat at 97°C for 17h B->C D Quench with ice water C->D E Hydrolyze at 90°C D->E F Neutralize and Extract E->F G 2,4-diamino-6-chloropyrimidine F->G H 2,4-diamino-6-chloropyrimidine G->H Intermediate I Add Diethylamine and Base H->I J Heat at 60-80°C I->J K Workup and Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Chlorination Step TLC Analyze TLC Plate Start->TLC Cause1 Incomplete Reaction TLC->Cause1 Starting material present Cause2 Decomposition TLC->Cause2 Streaking/multiple spots Cause3 Workup Issues TLC->Cause3 Faint product spot Sol1 Increase reaction time/temperature Cause1->Sol1 Sol2 Lower temperature/ensure anhydrous conditions Cause2->Sol2 Sol3 Optimize pH and use dry solvents Cause3->Sol3

Caption: Troubleshooting logic for addressing low yields in the chlorination step.

References

Technical Support Center: Optimization of Biginelli-Inspired Three-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Biginelli and Biginelli-inspired three-component reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of dihydropyrimidinones (DHPMs) and related compounds.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to optimization is recommended.

  • Catalyst Choice and Loading: The catalyst is crucial. While classical methods use Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider screening various Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, or InCl₃, which can be more effective and milder.[1][2] The catalyst's concentration should also be optimized; typically, a small molar percentage is sufficient.[1]

  • Solvent Effects: Solvent polarity significantly influences the reaction rate and yield.[1] Polar solvents like ethanol and acetonitrile are generally preferred.[1] However, experimenting with solvent-free conditions has been shown to improve yields and shorten reaction times in many cases.[2][3]

  • Reaction Temperature and Time: These parameters are critical and interdependent.[1] While refluxing is common, some substrates may require milder conditions to prevent degradation, while others need higher temperatures.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent product decomposition.[3]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[1][3]

Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?

A2: Incomplete conversion is often related to reaction kinetics and equilibrium.

  • Catalyst Inefficiency: If you are using a reusable catalyst, it may need regeneration to restore its activity. For acid catalysts, ensure the concentration is adequate to facilitate all steps, including the final cyclization and dehydration.[3]

  • Steric Hindrance: Bulky substituents on the aldehyde or the β-dicarbonyl compound can slow the reaction.[1] In such cases, prolonging the reaction time or moderately increasing the temperature may be necessary.[1]

  • Alternative Methodologies: Consider using microwave irradiation, which can dramatically reduce reaction times and increase yields, even for sterically hindered substrates.[2][4]

Q3: My final product is impure, and I see unexpected side products in my analysis (NMR/HPLC). What are these and how can I avoid them?

A3: Several side reactions can compete with the main Biginelli pathway.

  • Hantzsch-type Dihydropyridines: This is a common fluorescent byproduct, particularly at elevated temperatures.[3] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea).[3] To minimize this, try running the reaction at a lower temperature.[3]

  • Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]

  • Insoluble Intermediates: An intermediate in the reaction pathway may precipitate out of the solution, halting the reaction. Try a different solvent system with higher solubilizing power.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide the optimization process.

Table 1: Effect of Catalyst and Solvent on a Model Biginelli Reaction (Based on the reaction of benzaldehyde, ethyl acetoacetate, and urea)

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1-Water9012045[5]
2HCl (20)EthanolReflux12085[5]
3HCl (20)AcetonitrileReflux9088[5]
4HCl (20)Water903094[5]
5Yb(OTf)₃ (10)None1004592[2]
6InCl₃ (5)None606090[2]
7Zeolite MFI27_6None (Ball Mill)Room Temp2091[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryAldehydeMethodCatalystTimeYield (%)Reference
1BenzaldehydeConventionalDIPEAc4.5 h72[4]
2BenzaldehydeMicrowaveDIPEAc10 min94[4]
34-Cl-BenzaldehydeConventionalNone12 h40[2]
44-Cl-BenzaldehydeMicrowaveNone3 min85[2]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a representative methodology for synthesizing dihydropyrimidinones.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetonitrile, 20 mL) followed by the catalyst (e.g., Yb(OTf)₃, 1 mol%).[1][2]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., reflux) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-5 hours).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[3] If no solid forms, reduce the solvent volume under vacuum and induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization of Biginelli reactions.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Analysis reagents 1. Prepare & Purify Reagents setup 2. Reaction Setup (Flask, Stirrer, Condenser) reagents->setup execute 3. Add Reagents, Solvent, & Catalyst setup->execute heat 4. Heat & Stir execute->heat monitor 5. Monitor Progress (TLC) heat->monitor workup 6. Cool & Isolate Crude Product (Filtration/Evaporation) monitor->workup purify 7. Purify Product (Recrystallization/Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the Biginelli reaction.

G start Low Yield or Impure Product? check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Optimize Catalyst (Type & Loading) start->check_catalyst check_conditions Optimize Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_side_reactions Identify Side Products (e.g., Hantzsch Product) start->check_side_reactions sol_reagents Use pure starting materials. Adjust molar ratios. check_reagents->sol_reagents sol_catalyst Screen Lewis/Brønsted acids. Vary mol%. check_catalyst->sol_catalyst sol_conditions Screen solvents. Adjust temp/time based on TLC. check_conditions->sol_conditions sol_side_reactions Lower reaction temperature. Use milder catalyst. check_side_reactions->sol_side_reactions

Caption: A troubleshooting decision tree for optimizing reaction outcomes.

G Proposed 'Iminium' Reaction Mechanism Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine + H⁺, -H₂O Ketoester β-Ketoester Enol Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack Acylimine->Adduct DHPM Final DHPM Product (+ H₂O) Adduct->DHPM Cyclization & Dehydration

References

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

The most prevalent synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-amino-4,6-dichloropyrimidine with diethylamine. A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction.

Q2: What are the primary impurities I should be aware of during this synthesis?

The main potential impurities include:

  • Di-substituted byproduct: 2-Amino-4,6-bis(diethylamino)pyrimidine, formed by the reaction of diethylamine at both chloro positions.

  • Hydrolysis byproduct: 2-Amino-6-hydroxy-4-(diethylamino)pyrimidine, which can form if water is present in the reaction mixture.

  • Isomeric byproduct: 2-Amino-4-chloro-6-(diethylamino)pyrimidine, although the C4 position is generally more reactive for nucleophilic attack in 2-amino-4,6-dichloropyrimidine.

  • Unreacted starting material: Residual 2-amino-4,6-dichloropyrimidine.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By tracking the consumption of the starting material and the formation of the desired product, you can determine the optimal reaction time and prevent the formation of di-substituted byproducts from prolonged reaction times or excessive temperatures.

Q4: What are the recommended purification techniques for the final product?

The choice of purification method depends on the impurity profile.

  • Crystallization: This is an effective method for removing minor impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from byproducts with different polarities. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[1]

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is optimal. A moderate temperature is often sufficient.
Side reactions consuming starting material.- Use a stoichiometric amount of diethylamine to minimize di-substitution.- Ensure anhydrous conditions to prevent hydrolysis.
High Levels of Di-substituted Impurity Excess diethylamine.- Use a controlled molar ratio of diethylamine to 2-amino-4,6-dichloropyrimidine (e.g., 1.0-1.2 equivalents).
Prolonged reaction time or high temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Conduct the reaction at the lowest effective temperature.
Presence of Hydrolysis Byproduct Water in the solvent or reagents.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Peak Shape in HPLC Analysis Secondary interactions with the stationary phase.- Adjust the mobile phase pH with a buffer or acid to ensure consistent protonation of the analyte.[1]
Strong sample solvent effects.- Dissolve the sample in the mobile phase or a solvent with similar polarity.[1]
Column overload.- Reduce the injection volume or sample concentration.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Diethylamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 equivalent) and the anhydrous solvent.

  • Stir the mixture to dissolve the starting material.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add diethylamine (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by crystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Impurity Profiling by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform serial dilutions to generate calibration standards if quantitative analysis is required.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start reactants Combine Reactants: 2-amino-4,6-dichloropyrimidine, diethylamine, base, solvent start->reactants reaction Heat and Stir (Monitor by TLC/HPLC) reactants->reaction workup Quench and Concentrate reaction->workup purify Column Chromatography or Crystallization workup->purify collect Collect Pure Fractions purify->collect evaporate Evaporate Solvent collect->evaporate analyze Purity Analysis (HPLC, NMR, MS) evaporate->analyze product Final Product analyze->product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity High Impurity Levels start Problem Encountered check_reaction Incomplete Reaction? start->check_reaction Low Yield check_disub Di-substitution? start->check_disub High Impurities check_side_reactions Side Reactions? check_reaction->check_side_reactions No solution_yield1 Optimize Time/Temp check_reaction->solution_yield1 Yes solution_yield2 Control Stoichiometry & Ensure Anhydrous Conditions check_side_reactions->solution_yield2 Yes check_hydrolysis Hydrolysis? check_disub->check_hydrolysis No solution_purity1 Reduce Amine Equivalents & Reaction Time/Temp check_disub->solution_purity1 Yes solution_purity2 Use Anhydrous Reagents & Inert Atmosphere check_hydrolysis->solution_purity2 Yes

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Validation & Comparative

2-Amino-6-chloro-4-(diethylamino)pyrimidine vs other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved drugs. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its ability to interact with a variety of biological targets, leading to a wide range of therapeutic applications. This guide provides a comparative overview of 2-aminopyrimidine derivatives, with a focus on their potential as anticancer agents.

While this guide aims to provide a broad comparison, it is important to note that publicly available experimental data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is limited. Therefore, this document will focus on comparing structurally related 2-amino-4-chloro-pyrimidine derivatives for which quantitative biological data have been published. This comparative analysis, supported by experimental protocols and pathway visualizations, will serve as a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Anticancer Activity

The anticancer potential of 2-aminopyrimidine derivatives is a significant area of research. The following table summarizes the in vitro cytotoxic activity of a series of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The data is extracted from a study on the microwave-assisted synthesis and anticancer evaluation of these compounds[1][2].

Compound IDR GroupEC50 (µM) vs HCT116[1][2]EC50 (µM) vs MCF7[1][2]
1 4-Methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 Piperidin-1-yl> 300> 300
3 Morpholin-4-yl> 300> 300
4 4-Phenylpiperazin-1-yl102.21 ± 1.12115.34 ± 1.28
5 4-(2-Methoxyphenyl)piperazin-1-yl110.14 ± 1.09127.89 ± 1.15
6 4-(4-Bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-(Pyridin-2-yl)piperazin-1-yl143.23 ± 1.21159.45 ± 1.33
Doxorubicin (Positive Control)2.000.98
This compound diethylaminoNo data availableNo data available

EC50: Half-maximal effective concentration.

From the data, it is evident that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the cytotoxic activity. The introduction of a piperazine ring with aryl substituents, particularly the 4-bromophenyl group (Compound 6 ), resulted in the most potent activity against both HCT116 and MCF7 cell lines, although still significantly less potent than the positive control, Doxorubicin[1][2]. In contrast, simple aliphatic cyclic amines like piperidine and morpholine (Compounds 2 and 3 ) showed weak to no activity[1][2].

Experimental Protocols

Synthesis of 2-Amino-4-substituted-6-chloropyrimidines

This protocol is adapted from the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives[2].

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Appropriate amine (e.g., 1-(4-bromophenyl)piperazine for Compound 6 )

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1 mmol) and the desired amine (1 mmol).

  • Add anhydrous propanol (5 mL) and triethylamine (1.2 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add saturated sodium bicarbonate solution to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-substituted-6-chloropyrimidine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the EC50 value using a suitable software.

Visualizing Molecular Pathways and Experimental Workflows

Kinase Signaling Pathway

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The following diagram illustrates a generic kinase signaling pathway that is often dysregulated in cancer and targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyrimidine 2-Aminopyrimidine Derivative Pyrimidine->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A generic kinase signaling pathway often targeted by 2-aminopyrimidine derivatives.

Experimental Workflow for MTT Assay

The following diagram outlines the key steps involved in the MTT assay for determining the cytotoxicity of pyrimidine derivatives.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with 2-aminopyrimidine derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine EC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

Unlocking the Therapeutic Potential of 2-Aminopyrimidines: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The versatile 2-aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme-inhibiting properties of various 2-aminopyrimidine derivatives, supported by quantitative experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for novel therapeutics.

The 2-aminopyrimidine core, a six-membered heterocyclic ring with two nitrogen atoms and an amino group, serves as a crucial pharmacophore in a variety of clinically relevant molecules.[1][2] Its ability to mimic the purine and pyrimidine bases of nucleic acids allows it to interact with a diverse range of biological targets, leading to a broad array of pharmacological effects.[3][4] These activities include anticancer, antioxidant, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][5][6] This guide delves into the specifics of these biological activities, presenting a comparative look at the performance of different derivatives and the experimental protocols used to evaluate them.

Anticancer Activity: Targeting the Engines of Cell Growth

A significant area of research for 2-aminopyrimidine derivatives has been in oncology, where they have shown considerable promise as inhibitors of key enzymes involved in cancer progression.[2]

Kinase Inhibition: A Primary Anticancer Mechanism

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][7] The 2-aminopyrimidine scaffold is particularly effective as it can act as a bioisostere of the adenine base in ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[3][7]

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML, making it a key therapeutic target.[8] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[8] This compound also showed potent antiproliferative activity against AML cell lines MV4-11 and MOLM-13.[8] Similarly, compounds 30 and 36 exhibited nanomolar inhibitory activities against FLT3 and high selectivity over the c-KIT kinase.[9]

A novel approach in cancer therapy is the dual inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compound 8e , a 2-aminopyrimidine derivative, was identified as a potent dual inhibitor of CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[10] This dual activity leads to enhanced antitumor effects.[10]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is another important target in cancer therapy. Based on the structure of the known drug AZD9291, which has some LSD1 inhibitory activity, a series of 2-aminopyrimidine derivatives were developed.[11] The most promising compound, X43 , showed an IC50 of 0.89 µM for LSD1 and exhibited significant selectivity over other enzymes like EGFR and MAO-A/B.[11] It also induced apoptosis in A549 lung cancer cells and inhibited the proliferation of A549 and THP-1 cells.[11]

Antiproliferative Activity Against Various Cancer Cell Lines

Beyond specific enzyme inhibition, 2-aminopyrimidine derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. For example, monoterpene-aminopyrimidine hybrids 1 and 2 showed potent and selective activity against A2780 ovarian cancer cells, with IC50 values of 0.77 µM and 2.86 µM, respectively, which were comparable to the standard drug cisplatin.[12] Another study reported that compound 6 from a series of 2-amino-4-chloro-pyrimidine derivatives exhibited the highest anticancer activity against HCT116 and MCF7 cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[13]

Table 1: Comparative Anticancer Activity of 2-Aminopyrimidine Derivatives

CompoundTarget/Cell LineActivity (IC50/EC50)Reference
15 FLT3-WT7.42 ± 1.23 nM[8]
FLT3-D835Y9.21 ± 0.04 nM[8]
MV4-11 cells0.83 ± 0.15 nM[8]
MOLM-13 cells10.55 ± 1.70 nM[8]
30 FLT31.5 - 7.2 nM[9]
36 FLT31.5 - 7.2 nM[9]
8e CDK988.4 nM[10]
HDAC1168.9 nM[10]
9e FLT330.4 nM[10]
HDAC152.4 nM[10]
HDAC314.7 nM[10]
X43 LSD10.89 µM[11]
A549 cells1.62 µM[11]
THP-1 cells1.21 µM[11]
1 A2780 cells0.77 µM[12]
2 A2780 cells2.86 µM[12]
6 HCT116 cells89.24 ± 1.36 µM[13]
MCF7 cells89.37 ± 1.17 µM[13]
6c EGFR-TK0.9 ± 0.03 µM[14]
MCF-7 cells37.7 ± 3.6 µM[14]
10b EGFR-TK0.7 ± 0.02 µM[14]
MCF-7 cells31.8 ± 2.0 µM[14]

Antimicrobial and Biofilm Modulation Activity

In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is crucial.[1] 2-Aminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of microbial pathogens.[1][15]

Antibacterial and Antifungal Activity

Several studies have synthesized and screened 2-aminopyrimidine derivatives for their antimicrobial properties. One study reported that compounds 1a, 1b, 1c, 1e, and 1f showed excellent antibacterial activity against Gram-positive bacteria.[15] Another study found that compound S1 was highly effective against S. aureus with a minimum inhibitory concentration (MIC) of 16.26 µg/ml, while compound S7 showed significant potential against B. subtilis and E. coli with an MIC of 17.34 µg/ml.[16] For antifungal activity, compounds S7 and S11 were most potent against A. niger with an MIC of 17.34 µg/ml.[16]

Biofilm Inhibition

Bacterial biofilms are a major cause of chronic infections and are notoriously resistant to conventional antibiotics.[17] Certain 2-aminopyrimidine derivatives have shown the ability to modulate biofilm formation. For example, compounds 10 and 15 were effective at inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by 80.1% and 85.5%, respectively, at a concentration of 200 µM.[17] Compound 10 also inhibited biofilm formation in Methicillin-sensitive Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa.[17]

Table 2: Comparative Antimicrobial and Biofilm Inhibition Activity of 2-Aminopyrimidine Derivatives

CompoundOrganismActivity (MIC/IC50/% Inhibition)Reference
S1 S. aureusMIC: 16.26 µg/ml[16]
S7 B. subtilis, E. coliMIC: 17.34 µg/ml[16]
S7 A. nigerMIC: 17.34 µg/ml[16]
S11 A. nigerMIC: 17.34 µg/ml[16]
10 MRSA80.1% inhibition at 200 µM[17]
MSSA83.9% inhibition at 200 µM[17]
P. aeruginosa52.5% inhibition at 200 µM[17]
MRSAIC50: 84 µM[17]
MSSAIC50: 128 µM[17]
P. aeruginosaIC50: 200 µM[17]
15 MRSA85.5% inhibition at 200 µM[17]
MRSAIC50: 72 µM[17]
MSSAIC50: 344 µM[17]

Enzyme Inhibition Beyond Cancer

The inhibitory capacity of 2-aminopyrimidine derivatives extends to enzymes implicated in other diseases.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with various pathological conditions, including colon cancer and urinary tract infections.[18][19] A study on twenty-seven 2-aminopyrimidine derivatives identified compound 24 as a highly potent β-glucuronidase inhibitor with an IC50 value of 2.8 µM, which is significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[18][19]

Table 3: Comparative β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundTargetActivity (IC50)Reference
24 β-Glucuronidase2.8 ± 0.10 µM[18][19]
8 β-Glucuronidase72.0 ± 6.20 µM[5]
9 β-Glucuronidase126.43 ± 6.16 µM[5]
22 β-Glucuronidase300.25 ± 12.5 µM[5]
23 β-Glucuronidase257.0 ± 4.18 µM[5]
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16 µM[18][19]

Signaling Pathways and Experimental Workflows

The biological activities of 2-aminopyrimidine derivatives are intrinsically linked to their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to assess these interactions is crucial for understanding their mechanism of action.

G Simplified Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Growth_Factor->RTK Binds Signaling_Proteins Downstream Signaling Proteins RTK->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates 2_AP_Derivative 2-Aminopyrimidine Derivative 2_AP_Derivative->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Kinase inhibition by 2-aminopyrimidine derivatives.

G General Workflow for Evaluating Biological Activity Start Synthesis of 2-Aminopyrimidine Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization Screening Initial Biological Screening (e.g., Antiproliferative Assay) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Experimental workflow for drug discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative analysis of biological activity.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the kinase and its specific substrate to each well of the 384-well plate.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate for a specified time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the enzymatic reaction.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[20]

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 or EC50 value from the dose-response curve.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (serially diluted)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly valuable platform in the development of novel therapeutic agents. The diverse biological activities, ranging from potent and selective kinase inhibition in cancer to broad-spectrum antimicrobial effects, highlight the versatility of this chemical moiety. The data presented in this guide provides a comparative overview of the efficacy of various derivatives, while the detailed experimental protocols offer a foundation for future research and development. By leveraging this information, scientists can continue to explore and optimize 2-aminopyrimidine-based compounds to address unmet medical needs.

References

A Comparative Guide to Pyrimidine Synthesis: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The drive for more efficient, rapid, and environmentally friendly synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS) as a powerful alternative to traditional conventional heating methods. This guide provides an objective comparison of these two synthetic approaches for the preparation of pyrimidines, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Metrics

Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction speed and often provides comparable or improved yields compared to conventional heating methods. The primary benefits include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation and cleaner reaction profiles.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the synthesis of various pyrimidine derivatives using both conventional heating and microwave irradiation. The data clearly highlights the dramatic reduction in reaction times and, in many cases, an improvement in product yields with the microwave-assisted approach.

Pyrimidine DerivativeSynthesis MethodReaction TimeYield (%)Reference
2-Amino-4,6-diarylpyrimidines
2-Amino-4,6-diphenylpyrimidineConventional Heating15-24 h94%[1]
Microwave Irradiation10-20 min86%[1]
2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidineConventional Heating15-24 h90%[1]
Microwave Irradiation10-20 min78%[1]
2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidineConventional Heating15-24 h93%[1]
Microwave Irradiation10-20 min83%[1]
Thiazolo[3,2-a]pyrimidines
Representative Derivative 1Conventional Heating24 h42-55%[2]
Microwave Irradiation8 min69-88%[2]
Quinolinylpyrimidines
Representative Derivative 2Conventional Heating5-6.5 h54-65%[3]
Microwave Irradiation21-28 min73-82%[3]
Biginelli Reaction Products
Dihydropyrimidinone DerivativeConventional Heating2 h11%
Microwave Irradiation2 h52%

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Synthesis of 2-Amino-4,6-diarylpyrimidines

Conventional Heating Method [1]

  • Reaction Setup: To a solution of the appropriately substituted chalcone (1 mmol) in ethanol, add guanidine hydrochloride (1.2 mmol) and a suitable base (e.g., sodium hydroxide).

  • Reflux: Heat the reaction mixture to reflux and maintain for 15-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4,6-diarylpyrimidine.

Microwave-Assisted Method [1]

  • Reaction Setup: In a high-pressure microwave tube, mix calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water. Stir the mixture for 5 minutes.

  • Addition of Reactants: Add the corresponding benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) to the tube.

  • Microwave Irradiation: Seal the tube and place it in a CEM-Discover microwave reactor. Irradiate the mixture at 150 W and 250 °C for 10 minutes with vigorous magnetic stirring.

  • Work-up and Purification: After cooling, treat the reaction mixture with a 10% w/v aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Biginelli Reaction for Dihydropyrimidinone Synthesis

Conventional Heating Method

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile in methanol. Add hydrazine and reflux the mixture for 5 minutes.

  • Addition of Reagents: Add the β-ketoester and acetic acid to the reaction mixture.

  • Reflux: Continue to reflux the mixture for an additional 2 hours.

  • Work-up: The reaction typically results in a complex mixture, with the desired product isolated in low yield after purification.

Microwave-Assisted Method

  • Reaction Setup: In a microwave-safe vessel, dissolve the β-ketonitrile in methanol. Add hydrazine.

  • First Microwave Irradiation: Heat the mixture to 150 °C under microwave irradiation for 5 minutes.

  • Addition of Reagents: Add the β-ketoester and acetic acid to the vessel.

  • Second Microwave Irradiation: Heat the reaction mixture again at 150 °C under microwave irradiation for an additional 2 hours.

  • Isolation: Isolate the target pyrazolo[1,5-a]pyrimidinone in a significantly higher yield compared to the conventional method.

Visualizing the Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the two synthesis methods.

G cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave Synthesis Workflow conv_start Reactants & Solvent in Flask conv_heat Conventional Heating (Oil Bath/Mantle) conv_start->conv_heat conv_reflux Prolonged Reflux (Hours to Days) conv_heat->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants & Solvent in Sealed Vessel mw_irrad Microwave Irradiation mw_start->mw_irrad mw_rapid Rapid Heating (Minutes) mw_irrad->mw_rapid mw_workup Work-up & Purification mw_rapid->mw_workup mw_product Final Product mw_workup->mw_product

A comparison of the general workflows for conventional and microwave-assisted synthesis.

G cluster_comparison Methodology Comparison cluster_microwave Microwave Synthesis cluster_conventional Conventional Synthesis Method Synthesis Method MW_Speed High Speed Method->MW_Speed leads to MW_Yield Often Higher Yields Method->MW_Yield leads to MW_Purity Higher Purity Method->MW_Purity leads to MW_Green Greener (Less Energy/Solvent) Method->MW_Green leads to Conv_Speed Slow Speed Method->Conv_Speed leads to Conv_Yield Variable Yields Method->Conv_Yield leads to Conv_Purity Potential for Side Products Method->Conv_Purity leads to Conv_Green Higher Energy/Solvent Use Method->Conv_Green leads to

A logical comparison of the key features of microwave versus conventional synthesis.

Conclusion

For the synthesis of pyrimidine derivatives, microwave-assisted methods offer a compelling and often superior alternative to conventional heating. The dramatic reduction in reaction times, coupled with frequently improved yields and purities, makes MAOS a highly attractive technique for accelerating drug discovery and development programs. While conventional heating remains a viable option, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor, the efficiency and green chemistry benefits of microwave irradiation position it as a key technology for modern synthetic chemistry. Researchers are encouraged to consider the adoption of microwave-assisted techniques to enhance their synthetic workflows and expedite the discovery of novel pyrimidine-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, making it a privileged structure in targeted cancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and SAR to facilitate further research and drug development.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50 values) of various 2-aminopyrimidine derivatives against their respective kinase targets. This data, compiled from recent studies, highlights the impact of structural modifications on inhibitory activity.

Table 1: EGFR Inhibitory Activity of 2-Aminopyrimidine Derivatives
Compound IDR1-Substitution (at C4/C6)R2-Substitution (at N2-aniline)EGFR (L858R/T790M) IC50 (nM)[1]EGFR (WT) IC50 (nM)Selectivity Index (WT/mutant)
Osimertinib IndoleAcrylamide1249441.2
Compound 8a Methoxy-phenylα-chloro-acrylamide3.9>1000>256
Compound 1 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine scaffold-14.8--
Compound 42 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold-34 (L858R/T790M), 7.2 (L858R/T790M/C797S)--
Compound 45 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold-23.3 (L858R/T790M)--

Note: Data for compounds 1, 42, and 45 are from a different study and target slightly different EGFR mutant forms.[2][3]

Table 2: VEGFR-2 Inhibitory Activity of 2-Aminopyrimidine Derivatives
Compound IDCore ScaffoldKey SubstitutionsVEGFR-2 IC50 (µM)[4]Cell Line (A549) IC50 (µM)[4]
Sorafenib --0.09-
Compound 55 Bicyclic 2-amino-pyrimidine-0.0352.67
Compound 61 Bicyclic 2-amino-pyrimidine-0.0432.71
Compound 11 Piperazinylquinoxaline-based-0.1910.61

Note: Compound 11 is from a separate study for comparison of a different scaffold.[5]

Table 3: Aurora Kinase Inhibitory Activity of Thienopyrimidine Derivatives
Compound IDR-GroupAurora A IC50 (nM)Aurora B IC50 (nM)
1 4-Methyl-piperazin-1-yl35
2 4-Ethyl-piperazin-1-yl47
3 (S)-3-Methyl-piperazin-1-yl24
4 (R)-3-Methyl-piperazin-1-yl1025
5 4-(2-Hydroxyethyl)-piperazin-1-yl612

Note: Data extracted from a study on thienopyrimidine inhibitors of Aurora kinases.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of structure-activity relationships. Below are protocols for key in vitro assays commonly employed in the evaluation of 2-aminopyrimidine kinase inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the IC50 value of a compound against a target kinase in a high-throughput format.[6][7][8][9][10]

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations (typically in DMSO).

  • Enzyme and Substrate Addition: Add 4 µL of a solution containing the target kinase and its biotinylated peptide substrate in kinase reaction buffer.

  • Initiation of Reaction: Add 4 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of HTRF detection buffer containing europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine derivative for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing Signaling Pathways and Structure-Activity Relationships

Understanding the biological context and the structural basis of inhibitor activity is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and structure-activity relationships.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[11][12][13][14][15] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF EGF->EGFR Binds & Activates

Caption: EGFR signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.

Aurora Kinase Signaling in Cell Cycle

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[16][17][18][19] They are involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Activates Aurora_B Aurora B M_Phase->Aurora_B Activates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora kinases in the cell cycle and their inhibition.

Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Kinase Inhibitors

The SAR of 2-aminopyrimidine derivatives is highly dependent on the substitutions at the C4, C5, and N2 positions of the pyrimidine core. These modifications influence potency, selectivity, and pharmacokinetic properties.

SAR_2_Aminopyrimidine cluster_substitutions Key Substitution Points cluster_properties Influenced Properties Core 2-Aminopyrimidine Core N2_Aniline N2-Aniline Moiety Core->N2_Aniline H-bonds with hinge region C4_Substituent C4-Substituent Core->C4_Substituent Occupies hydrophobic pocket C5_Substituent C5-Substituent Core->C5_Substituent Fine-tunes selectivity Potency Potency N2_Aniline->Potency PK_Properties Pharmacokinetics N2_Aniline->PK_Properties C4_Substituent->Potency Selectivity Selectivity C4_Substituent->Selectivity C4_Substituent->PK_Properties C5_Substituent->Selectivity

Caption: Key SAR points for 2-aminopyrimidine kinase inhibitors.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The objective is to offer a framework for selecting the most appropriate techniques for impurity profiling and quantification, ensuring the quality and reliability of research and development outcomes. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate understanding and implementation.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and materials science. The purity of this intermediate is critical as impurities can significantly impact the yield, purity, and biological activity of the final products.[1] This document outlines and compares three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹H NMR for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase, with UV detection.[2][3]Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[5][6]
Typical Purity Result (Synthesized Batch) 98.5% (Area Normalization)98.2% (Peak Area %)99.0% (Quantitative NMR with internal standard)
Commercial Standard Purity >99.5%>99.5%>99.5%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.5%
Key Advantages - Wide applicability for non-volatile and thermally labile compounds.- Robust and reproducible quantification.[2]- High sensitivity and selectivity.- Provides molecular weight and fragmentation data for impurity identification.[4]- Provides detailed structural information.- Can be used for absolute quantification (qNMR).- Non-destructive.[7]
Key Limitations - Co-elution of impurities can lead to inaccurate quantification.- Requires chromophoric compounds for UV detection.- Limited to volatile and thermally stable compounds.- Derivatization may be required.- Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.
Common Impurities Detected Starting materials, by-products from side reactions.Residual solvents, volatile by-products.Structural isomers, residual starting materials.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

  • Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[5][6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Purity Calculation (qNMR): The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive purity assessment of synthesized this compound.

G Purity Assessment Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesized Product HPLC HPLC-UV Analysis (Non-volatile impurities) Synthesis->HPLC Dissolve in Acetonitrile GCMS GC-MS Analysis (Volatile impurities) Synthesis->GCMS Dissolve in DCM NMR NMR Spectroscopy (Structural Confirmation & qNMR) Synthesis->NMR Dissolve in Deuterated Solvent Data Compare Data & Identify Impurities HPLC->Data GCMS->Data NMR->Data Report Final Purity Report Data->Report

Caption: Workflow for purity analysis of the synthesized compound.

Hypothetical Signaling Pathway Involvement

Substituted pyrimidines are common scaffolds in the development of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as a Tyrosine Kinase Inhibitor (TKI).

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Drug Pyrimidine-based Kinase Inhibitor Drug->RAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical drug.

References

Comparative Efficacy of 2-Amino-6-chloro-4-(diethylamino)pyrimidine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-amino-6-chloro-4-(diethylamino)pyrimidine and its analogs reveals a class of compounds with potential as anticancer agents. This guide provides a comparative overview of their biological efficacy, supported by experimental data, to aid researchers and drug development professionals in this field. The primary mechanism of action for many pyrimidine analogs involves the inhibition of key cellular processes such as nucleic acid synthesis and signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity

The anticancer potential of a series of 2-amino-4-chloro-pyrimidine derivatives with various substituted amino groups at the 4-position has been evaluated against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, were determined to quantify their cytotoxic activity.

The results, as detailed in the study by Qureshi et al. (2022), demonstrate a range of potencies among the analogs.[1] Notably, the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the anticancer activity. For instance, derivative 6 , which features a bromophenyl piperazine moiety, exhibited the highest activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1] In contrast, derivative 1 , with a 4-methyl piperazine group, was less potent, showing EC50 values of 209.17 ± 1.23 µM and 221.91 ± 1.37 µM against the same cell lines.[1] The standard chemotherapeutic agent doxorubicin was used as a positive control in this study, with reported EC50 values of 2 µM against HCT116 and 0.98 µM against MCF7 cells.[1]

Compound IDSubstituent at 4-PositionHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-Methyl piperazine209.17 ± 1.23221.91 ± 1.37
2 4-Phenyl piperazine> 300> 300
3 4-Ethyl piperazine298.14 ± 1.19287.16 ± 1.31
4 Morpholine> 300> 300
5 4-(2-Fluorophenyl)piperazine251.18 ± 1.27263.19 ± 1.29
6 4-(4-Bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17
7 4-(4-Chlorophenyl)piperazine271.14 ± 1.21283.18 ± 1.33
Doxorubicin(Positive Control)2.00.98

Table 1: In vitro anticancer activity of 2-amino-4-chloro-pyrimidine derivatives. Data sourced from Qureshi et al. (2022).[1]

Experimental Protocols

Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

The general procedure for the synthesis of the evaluated 2-amino-4-chloro-pyrimidine analogs is as follows:

  • 2 mmol of 2-amino-4,6-dichloropyrimidine is dissolved in anhydrous propanol in a microwave reaction vial with continuous stirring at room temperature.[1]

  • 2 mmol of the desired substituted amine is added to the reaction mixture.[1]

  • 200 µL of triethylamine is introduced, and the reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.[1]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution and extracted with ethyl acetate to yield the final product.[1]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (HCT116 or MCF7) are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined from the dose-response curves.

Potential Signaling Pathways

While the precise mechanisms of action for this specific series of analogs have not been fully elucidated, 2-aminopyrimidine derivatives are known to exert their anticancer effects through the modulation of various cellular signaling pathways. Two prominent pathways that are often targeted by small molecule inhibitors with a pyrimidine scaffold are the Wnt/β-catenin and PI3K/Akt pathways, both of which are critical for cancer cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor 2-Aminopyrimidine Analog Inhibitor->Dsh May inhibit Inhibitor->DestructionComplex May stabilize Inhibitor->TCF_LEF May inhibit interaction PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor 2-Aminopyrimidine Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Experimental_Workflow Synthesis Chemical Synthesis of 2-Aminopyrimidine Analogs Purification Purification and Characterization Synthesis->Purification CytotoxicityAssay In Vitro Cytotoxicity Screening (MTT Assay) Purification->CytotoxicityAssay CellCulture Cancer Cell Line Culture CellCulture->CytotoxicityAssay DataAnalysis Data Analysis and EC50 Determination CytotoxicityAssay->DataAnalysis MechanismStudies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) DataAnalysis->MechanismStudies LeadOptimization Lead Compound Optimization MechanismStudies->LeadOptimization

References

Comparative Docking Analysis of Pyrimidine-Based Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of pyrimidine-based ligands against key protein targets implicated in cancer. The following sections present quantitative data from various studies, detail standardized experimental protocols for molecular docking, and visualize relevant biological pathways and workflows to support rational drug design.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] Molecular docking studies are crucial computational techniques that predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[2] This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of various pyrimidine derivatives.

Comparative Binding Affinity of Pyrimidine Derivatives

Molecular docking simulations are instrumental in predicting the binding affinities of ligands to their protein targets. The binding energy, typically reported in kcal/mol, is a key metric where a more negative value indicates a stronger predicted interaction. The tables below summarize the docking results of various pyrimidine derivatives against prominent cancer-related protein targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and B-cell lymphoma 2 (Bcl-2).

Table 1: Docking Results of Pyrimidine Derivatives against CDK2

Ligand ID/NamePDB ID of TargetBinding Energy (kcal/mol)Reference
Compound 4c1HCK-7.9[3]
Compound 4a1HCK-7.7[3]
Compound 4h1HCK-7.5[3]
Compound 4b1HCK-7.4[3]
Compound 14eNot SpecifiedLowest Binding Energy[4]

Table 2: Docking Results of Pyrimidine Derivatives against EGFR

Ligand ID/NamePDB ID of TargetBinding Energy (kcal/mol)IC50 (nM)Reference
Compound 8fNot Specified-8.99Not Specified[5]
Compound 8aNot Specified-9.35 (against VEGFR)Not Specified[5]
Compound 5bNot SpecifiedNot Specified37.19 (WT), 204.10 (T790M)[6]
Thieno[2,3-d]pyrimidine VINot SpecifiedStrong InhibitionNot Specified[7]

Table 3: Docking Results of Pyrimidine Derivatives against Bcl-2

Ligand ID/NamePDB ID of TargetBinding Energy (kcal/mol)Reference
Compound 14eNot SpecifiedLowest Binding Energy[4]
Pyrimidine DerivativesNot SpecifiedGood Binding Affinity[8]

Experimental Protocols: Molecular Docking

To ensure the reproducibility and accuracy of in-silico studies, a standardized and detailed methodology is essential. The following protocol outlines a general workflow for performing molecular docking studies with pyrimidine-based ligands, primarily based on the widely-used AutoDock software.[6]

Step 1: Preparation of the Receptor Protein
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[6]

  • Receptor Cleaning: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not crucial for the interaction, are removed from the PDB file.[9]

  • Addition of Hydrogens and Charges: Hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[9] This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.[9]

Step 2: Preparation of the Ligand (Pyrimidine Derivative)
  • Ligand Structure Creation: The two-dimensional structure of the pyrimidine derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.[3][6]

  • 3D Conversion and Energy Minimization: The 2D structure is converted into a three-dimensional model, and its energy is minimized using a suitable force field to obtain a stable conformation.[9]

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[6]

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.[6]

Step 3: Grid Box Generation

A grid box is defined around the active site of the protein.[10] This box specifies the three-dimensional space where the docking software will search for favorable binding poses of the ligand. The size of the grid box should be sufficient to encompass the entire binding pocket.[9]

Step 4: Docking Simulation

The docking simulation is performed using software like AutoDock Vina.[10] The program systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[10]

Step 5: Analysis of Results
  • Binding Affinity Ranking: The different docked poses of the ligand are ranked based on their predicted binding affinity (docking score).[9]

  • Visualization and Interaction Analysis: The top-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[6]

Visualizing Key Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Retrieve Protein Structure (PDB) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens PDBQT_R Convert to PDBQT Format Hydrogens->PDBQT_R Grid Generate Grid Box PDBQT_R->Grid Draw Draw 2D Structure Convert3D Convert to 3D & Energy Minimize Draw->Convert3D Torsions Define Rotatable Bonds Convert3D->Torsions PDBQT_L Convert to PDBQT Format Torsions->PDBQT_L Dock Run Docking Simulation PDBQT_L->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze

A typical workflow for a comparative molecular docking study.

G cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

The EGFR signaling cascade and its inhibition by pyrimidine-based compounds.

G cluster_pathway CDK2 and Cell Cycle Regulation CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb pRb (Retinoblastoma protein) Complex->Rb Phosphorylates E2F E2F (Transcription Factor) Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor Pyrimidine-based CDK2 Inhibitor Inhibitor->CDK2 Inhibition

References

A Comparative Guide to the Pharmacokinetic Profiles of Key Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several widely used pyrimidine derivatives in oncology: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine. The information is supported by experimental data to aid in research and development. Pyrimidine analogues are a cornerstone of chemotherapy, acting as antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting cell growth.[1][2][3][4] Their clinical efficacy and toxicity are closely linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME).[5]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for selected pyrimidine derivatives. It is important to note that these values can exhibit significant inter-patient variability due to factors like genetics (e.g., DPD enzyme activity), age, and organ function.[6][7][8][9]

Parameter5-Fluorouracil (IV Bolus)Capecitabine (Oral)Gemcitabine (IV Infusion)Cytarabine (IV Infusion)
Time to Peak (Tmax) ~5 minutes~2 hours[6]15-30 minutes (end of infusion)[10]End of infusion
Peak Plasma Conc. (Cmax) Highly variable, dose-dependent3-4 mg/L (for 1250 mg/m²)[6]Dose-dependent0.30 (0.13) μM (for 200 mg/m²/day)[11]
Elimination Half-life (t½) 8-14 minutes[9]0.55 - 0.89 hours[6]Short infusions: 32-94 min; Long infusions: 245-638 min[12]Biphasic: Initial phase ~10 min, Terminal phase 1-3 hours[13]
Systemic Clearance (Cl) High, subject to saturation775 ± 213 mL/min[14]~2.7 L/min[15]134 (71) L/h per m²[11]
Volume of Distribution (Vd) Widely distributed186 ± 28 L[14]Central Compartment: 15 L[15]Widely distributed[13]
Primary Metabolism Catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver (>80%)[8][16]Converted to 5-FU via a three-step enzymatic cascade, with the final step occurring preferentially in tumor tissue[6][7]Intracellular phosphorylation to active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites[10][17]Rapid deamination to the inactive metabolite uracil arabinoside (ara-U)[18][19]
Primary Excretion Urine (primarily as metabolites like α-fluoro-β-alanine)[20]Nearly 100% recovered in urine and feces as metabolites[6]Urine (primarily as the inactive metabolite dFdU)[12]Urine (~80% within 24 hours)[13]

Experimental Protocols

The pharmacokinetic data presented are typically derived from clinical studies involving cancer patients. Below is a generalized methodology for such experiments.

Objective: To determine the pharmacokinetic profile of a pyrimidine derivative after administration.

Study Design:

  • Population: A cohort of cancer patients (e.g., colorectal, pancreatic, breast, or leukemia) meeting specific inclusion and exclusion criteria.[11][14]

  • Administration: The drug is administered according to a standard clinical regimen. For instance, 5-FU might be given as an intravenous bolus or infusion[20][21], Capecitabine as an oral tablet[6][14], and Gemcitabine or Cytarabine as an intravenous infusion over a specified period (e.g., 30 minutes).[10][13]

  • Sampling: Serial blood samples are collected at predetermined time points before, during, and after drug administration. For a short half-life drug like 5-FU, sampling is frequent in the initial minutes and hours.[20] For an oral drug like Capecitabine, sampling might extend over several hours to capture absorption and elimination phases.[14] Urine is often collected over a 24-hour period to assess excretion.[20]

  • Bioanalysis: Plasma (or serum) is separated from the blood samples. The concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) detection.[14][20] This ensures high specificity and sensitivity for accurate measurement.

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., PKanalix) to calculate the key pharmacokinetic parameters listed in the table above.[14]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for pharmacokinetic analysis and the metabolic activation pathway of pyrimidine analogues, which is crucial to their mechanism of action.

G cluster_0 Clinical Phase cluster_1 Laboratory Phase cluster_2 Analysis Phase P Patient Recruitment (Informed Consent) DA Drug Administration (Oral / IV) P->DA BS Serial Blood Sampling DA->BS SP Sample Processing (Centrifugation -> Plasma) BS->SP BA Bioanalysis (HPLC or LC-MS/MS) SP->BA DC Data Collection (Concentration vs. Time) BA->DC PKM Pharmacokinetic Modeling DC->PKM PR Parameter Reporting (Cmax, t½, AUC, etc.) PKM->PR IR Interpretation & Reporting PR->IR

Caption: Experimental workflow for a clinical pharmacokinetic study.

G cluster_0 Extracellular cluster_1 Intracellular Prodrug Gemcitabine (dFdC) dFdC_in Gemcitabine (dFdC) Prodrug->dFdC_in Nucleoside Transporters dFdCMP dFdCMP dFdC_in->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP (Active) dFdCMP->dFdCDP Nucleoside-Monophosphate Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Nucleoside-Diphosphate Kinase RNR_Inhib Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhib DNA_Incorp DNA Incorporation & Chain Termination dFdCTP->DNA_Incorp

Caption: Intracellular activation pathway of Gemcitabine.

References

A Comparative Guide to the In Vitro Biological Activities of 2-Amino-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the in vitro biological activities of 2-amino-6-chloropyrimidine derivatives, with a focus on their anticancer potential. While specific data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine was not prevalent in recent literature, this guide summarizes findings for structurally related compounds, offering valuable insights for researchers in the field.

Anticancer Activity: A Comparative Analysis

Recent studies have explored the anticancer potential of various 2-amino-4-chloro-pyrimidine derivatives. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal effective concentration (EC50) being a key metric for comparison. A lower EC50 value indicates greater potency.

A study on microwave-assisted synthesis of seven 2-amino-4-chloro-pyrimidine derivatives provided valuable in vitro anticancer data against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2][3] The results of this study are summarized in the table below.

Table 1: In Vitro Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1][3]

DerivativeR Group at Position 4HCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-Methyl piperazine209.17 ± 1.23221.91 ± 1.37
2 Morpholine> 300> 300
3 N-Methyl piperazine278.14 ± 1.19289.09 ± 1.28
4 4-Hydroxypiperidine> 300> 300
5 Piperidine> 300> 300
6 Bromophenyl piperazine89.24 ± 1.3689.37 ± 1.17
7 Phenyl piperazine245.13 ± 1.21256.18 ± 1.33

Among the tested compounds, derivative 6 , featuring a bromophenyl piperazine moiety at the 4-position, demonstrated the highest anticancer activity against both HCT116 and MCF7 cell lines.[1] This suggests that the nature of the substituent at this position plays a crucial role in the cytotoxic potential of these derivatives. The presence of a bulky, substituted aromatic ring appears to be favorable for activity compared to simple aliphatic cyclic amines.

Antimicrobial and Anti-inflammatory Potential: An Overview

While extensive data on the antimicrobial and anti-inflammatory activities of this compound derivatives are limited, related structures have been investigated.

For instance, 6-Chloro-2,4-diamino pyrimidine was screened for its antibacterial and antifungal properties and was found to exhibit low activity against a range of pathogens.[4] This suggests that while the chloropyrimidine core is present, the specific substitutions are critical for potent antimicrobial effects.

The anti-inflammatory potential of pyrimidine derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes.[5][6][7] In vitro assays measuring the inhibition of COX-1 and COX-2 are standard in the field. While specific data for the target compound is not available, this remains a key area for future investigation for 2-amino-6-chloropyrimidine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. Below are representative methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells (HCT116, MCF7) in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add serial dilutions of 2-amino-4-chloro-pyrimidine derivatives incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ec50 Determine EC50 values calculate_viability->determine_ec50 Agar_Well_Diffusion cluster_plate_prep Plate Preparation cluster_testing Compound Testing cluster_incubation_measurement Incubation and Measurement agar_plate Prepare sterile nutrient agar plates inoculation Inoculate with a standardized microbial suspension (bacterial or fungal) agar_plate->inoculation create_wells Create wells in the agar inoculation->create_wells add_compounds Add test compound solutions to the wells create_wells->add_compounds add_controls Add positive (antibiotic) and negative (solvent) controls create_wells->add_controls incubation Incubate plates under appropriate conditions add_compounds->incubation add_controls->incubation measure_zones Measure the diameter of the zone of inhibition incubation->measure_zones Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Transcription->Proliferation Transcription->Survival Transcription->Angiogenesis Pyrimidine Pyrimidine Derivatives Pyrimidine->RAF Pyrimidine->PI3K Pyrimidine->mTOR

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to effectively interact with the ATP-binding site of a wide range of kinases. This inherent versatility, however, presents a significant challenge: ensuring target selectivity. Off-target activity can lead to unforeseen side effects or even provide opportunities for drug repurposing. Understanding the cross-reactivity profile of these compounds is therefore paramount in drug discovery and development.

This guide provides a comparative analysis of the selectivity of several aminopyrimidine-based kinase inhibitors against a panel of cancer-relevant kinases. The data presented is compiled from publicly available sources to illustrate typical cross-reactivity profiles. Furthermore, we provide a detailed, standardized protocol for an in vitro kinase inhibition assay to facilitate the generation of comparable data.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of a selection of aminopyrimidine-based compounds against a panel of kinases. Lower IC50 values indicate higher potency. This data highlights the varied selectivity profiles that can be achieved with the aminopyrimidine scaffold, from highly selective to more promiscuous inhibitors.

Kinase TargetCompound A (Hypothetical)Compound B (Hypothetical)Compound C (Hypothetical)
Primary Target EGFR B-Raf VEGFR2
IC50 (nM) 5 10 8
Off-Target Kinases
ABL1>1000500250
SRC5075150
LCK150200>1000
KIT>1000>100030
PDGFRA>1000>100020
FGFR1250>100015
CDK2800950>1000

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is designed to represent typical data from kinase profiling studies.

Experimental Protocols

A robust and standardized method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.

  • Kinase/Substrate Master Mix: Prepare a master mix containing the target kinase and its specific substrate peptide in kinase buffer. The final concentration of the kinase should be optimized to produce a linear reaction rate.

  • Test Compounds: Prepare a serial dilution of the aminopyrimidine compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations. Include a DMSO-only vehicle control.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[1][2][3]

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the diluted test compounds or DMSO vehicle control to the wells of a white, opaque 384-well plate.

  • Add 5 µL of the kinase/substrate master mix to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][2]

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the amount of ATP remaining and therefore directly proportional to kinase activity.

  • Normalize the data using a "no kinase" control (100% inhibition) and a DMSO vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Cross-Reactivity and Signaling Pathways

Understanding the broader context of kinase inhibition is crucial. The following diagrams illustrate a typical experimental workflow for assessing kinase cross-reactivity and a key signaling pathway often targeted by aminopyrimidine compounds.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (Aminopyrimidine) PlateSetup Plate Setup: Compound + Kinase + Substrate Compound->PlateSetup KinasePanel Kinase Panel (e.g., 96-well plate) KinasePanel->PlateSetup Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->PlateSetup Incubation Incubation PlateSetup->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Profile Selectivity Profile Generation IC50->Profile

Caption: Workflow for in vitro kinase cross-reactivity screening.

Many aminopyrimidine compounds are designed to target key nodes in oncogenic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example, playing a central role in cell proliferation and survival.[4][5][6][7][8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Regulates Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Regulates Translation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->Raf Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.

By providing standardized data and protocols, this guide aims to enhance the reproducibility and comparability of cross-reactivity studies for aminopyrimidine compounds, ultimately aiding in the development of more selective and effective kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a compound that requires careful management due to its potential hazards.

Hazard and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar chloropyrimidine compounds provide a strong indication of its hazard profile. Users should handle this compound with the assumption that it poses similar risks.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.Chemically resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Can cause serious eye irritation.Safety glasses with side-shields or goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled.Use in a well-ventilated area or with a fume hood.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when handling.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Always wear chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.

2. Waste Collection:

  • Container: Collect waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.

3. Temporary Storage:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Security: The storage area should be secure and accessible only to authorized personnel.

  • Container Integrity: Ensure the container is tightly closed to prevent leaks or spills.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.

  • Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat start->ppe collect Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect check_compat Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect->check_compat store Store in a Secure, Ventilated Hazardous Waste Area check_compat->store hand_off Arrange for Pickup by a Licensed Waste Disposal Company store->hand_off end_process End: Proper Disposal Complete hand_off->end_process

Personal protective equipment for handling 2-Amino-6-chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-6-chloro-4-(diethylamino)pyrimidine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling similar chlorinated and aminated pyrimidine compounds to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[3][6][7] For prolonged contact, consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[3] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[3][8] A particulate filter is recommended for handling the solid compound.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust or vapors.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][9]

  • Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).

  • Keep containers tightly closed when not in use.[1][2]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed to prevent contamination and exposure.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste and disposed of in a designated container.[6]

2. Final Disposal:

  • All waste must be disposed of through an approved hazardous waste disposal plant.[1][2][8][9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Start: Receive Chemical B Preparation: - Verify Fume Hood Function - Inspect and Don PPE A->B Pre-Handling Safety Checks C Handling: - Weigh and Dispense in Fume Hood - Avoid Dust and Contact B->C Proceed with Experiment D Post-Handling: - Decontaminate Work Area - Wash Hands Thoroughly C->D After Chemical Use F Storage: - Store in Cool, Dry, Ventilated Area - Keep Container Sealed C->F Storing Unused Chemical E Waste Collection: - Segregate Solid Waste - Collect Contaminated PPE D->E Waste Management G Disposal: - Label Hazardous Waste - Arrange for Professional Disposal E->G Final Disposal Protocol F->C Future Use H End: Procedure Complete G->H Completion

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.